6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Description
Propriétés
IUPAC Name |
4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVQDSUVDFVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Structure Elucidation of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one. This document is designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and organic chemistry. By detailing a systematic and self-validating approach, this guide emphasizes the integration of synthetic strategy with advanced spectroscopic techniques. The core of this work lies in the detailed interpretation of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each step of the experimental protocol is presented with a clear rationale, reflecting field-proven insights and ensuring technical accuracy. The guide culminates in a complete, unambiguous assignment of the molecular structure, supported by robust data and authoritative references.
Introduction: The Significance of Pyrimidine Scaffolds and the Need for Rigorous Elucidation
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3] The specific substitution pattern on the pyrimidine core dictates its biological function and pharmacological profile. Therefore, the unambiguous determination of the molecular structure of novel pyrimidine derivatives is a critical step in the drug discovery and development process.
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is a novel compound with potential applications in medicinal chemistry, likely as an inhibitor for enzymes such as ubiquitin-specific protease 7 (USP7).[4][5] The presence of key functional groups—a primary amine, a methylthio group, and a pyrimidinone core—suggests multiple points for potential biological interactions. Accurate structural confirmation is paramount to understanding its structure-activity relationship (SAR) and for any future optimization efforts. This guide will walk through a logical and scientifically rigorous process for its complete structural elucidation.
Synthetic Strategy and Rationale
A plausible and efficient synthesis of the target compound is essential not only for its production but also as the first step in its characterization. The proposed synthetic route begins with a commercially available starting material, 6-methyl-2-thiouracil, and proceeds through a series of logical transformations.
Synthesis Workflow
The overall synthetic workflow is designed for efficiency and high yield, minimizing purification challenges.
Caption: Synthetic pathway for 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one.
Experimental Protocols and Justification
Step 1: S-methylation of 6-Methyl-2-thiouracil
-
Protocol: To a stirred solution of 6-methyl-2-thiouracil (1.0 eq) in aqueous sodium hydroxide (1.1 eq) at room temperature, iodomethane (1.2 eq) is added dropwise.[6][7] The reaction is stirred for 4 hours. The resulting precipitate, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, is collected by filtration, washed with cold water, and dried under vacuum.
-
Rationale: The pyrimidinethione exists in tautomeric equilibrium with the thiol form. In a basic medium, the thiol is deprotonated to a thiolate, which is a potent nucleophile. Iodomethane serves as an electrophilic source of a methyl group, leading to the formation of the more stable S-methylated product. This reaction is generally high-yielding and clean.[6][7]
Step 2: Benzylic Bromination
-
Protocol: A mixture of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride is refluxed under inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 6-(bromomethyl)-2-(methylthio)pyrimidin-4(3H)-one.
-
Rationale: This is a free-radical halogenation at the allylic/benzylic position. AIBN acts as a radical initiator, and NBS is a source of bromine radicals. This method is selective for the methyl group at the 6-position due to the stability of the resulting radical intermediate.
Step 3: Azide Substitution
-
Protocol: The crude 6-(bromomethyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) is dissolved in a polar aprotic solvent like DMF, and sodium azide (1.5 eq) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, 6-(azidomethyl)-2-(methylthio)pyrimidin-4(3H)-one, is extracted and purified.
-
Rationale: This is a standard SN2 reaction where the azide ion displaces the bromide. The use of a polar aprotic solvent facilitates the nucleophilic attack.
Step 4: Reduction of the Azide
-
Protocol: The azido intermediate is dissolved in methanol and hydrogenated over a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material disappears. The catalyst is then filtered off, and the solvent is evaporated to yield the final product, 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction is generally high-yielding with minimal side products.
Spectroscopic Analysis and Structure Elucidation
A multi-technique spectroscopic approach is employed to unambiguously determine the structure of the final compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Findings:
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C6H9N3OS is 171.0466. The observed mass from HRMS should be in close agreement with this value, confirming the molecular formula.
-
Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) at m/z 171 or 172, respectively.
-
Fragmentation Pattern: Characteristic fragmentation pathways for pyrimidine derivatives often involve the loss of small, stable molecules or radicals.[8][9][10][11] Expected fragments could arise from the loss of the aminomethyl group, the methylthio group, or cleavage of the pyrimidine ring.
-
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 171/172 | [M]+ or [M+H]+ |
| 141 | Loss of CH2NH2 |
| 124 | Loss of SCH3 |
| 96 | Further fragmentation of the pyrimidine ring |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
N-H stretching: Broad absorption in the range of 3200-3400 cm⁻¹ corresponding to the primary amine (NH2) and the N-H of the pyrimidinone ring.[12][13][14]
-
C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methylene groups.
-
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ characteristic of the carbonyl group in the pyrimidinone ring.[12][15]
-
C=N and C=C stretching: Absorptions in the 1550-1650 cm⁻¹ region due to the pyrimidine ring.[12]
-
N-H bending: A scissoring vibration for the primary amine around 1600 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
3.3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 | Singlet | 3H | S-CH₃ | The methyl group attached to the sulfur is expected to be a singlet in this region. |
| ~4.0 | Singlet | 2H | -CH₂-NH₂ | The methylene protons adjacent to the amine are expected to be a singlet. The amine protons may cause some broadening. |
| ~5.8 | Singlet | 1H | C5-H | The lone proton on the pyrimidine ring is expected to be a singlet. |
| ~7.5 (broad) | Singlet | 2H | -NH₂ | The amine protons often appear as a broad singlet and are exchangeable with D₂O. |
| ~12.0 (broad) | Singlet | 1H | N1-H | The N-H proton of the pyrimidinone ring is typically deshielded and appears as a broad singlet. |
3.3.2. ¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will identify the different types of carbon atoms (C, CH, CH₂, CH₃).
| Chemical Shift (δ, ppm) | DEPT | Assignment | Rationale |
| ~14 | CH₃ | S-CH₃ | The methyl carbon attached to sulfur is expected in the upfield region. |
| ~45 | CH₂ | -CH₂-NH₂ | The methylene carbon attached to the amine. |
| ~105 | CH | C5 | The methine carbon of the pyrimidine ring. |
| ~160 | C | C2 | The carbon attached to the sulfur and two nitrogens is significantly deshielded. |
| ~165 | C | C4 | The carbonyl carbon is expected to be highly deshielded. |
| ~170 | C | C6 | The carbon attached to the aminomethyl group and a nitrogen. |
3.3.3. 2D NMR Spectroscopy: COSY, HSQC, and HMBC
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and confirming the overall structure.[16][17][18][19]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[16][18] In this molecule, no significant H-H couplings are expected, so the COSY spectrum should be relatively simple, primarily showing diagonal peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[16][17][19]
Caption: Expected HSQC correlations for the target molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.[17][19]
Consolidated Structural Assignment and Conclusion
By integrating the data from all spectroscopic techniques, a definitive structural assignment for 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one can be made. The molecular formula is confirmed by HRMS. FT-IR identifies the key functional groups. The 1D and 2D NMR data provide the complete carbon-proton framework and establish the connectivity of all atoms. The HMBC correlations, in particular, are instrumental in connecting the aminomethyl and methylthio substituents to the correct positions on the pyrimidinone ring.
The systematic application of these analytical techniques provides a self-validating workflow, ensuring the high-confidence elucidation of the target molecule's structure. This rigorous approach is fundamental for advancing the study of novel pyrimidine derivatives in medicinal chemistry and drug discovery.
References
- Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Ain Shams University.
- (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
- Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
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(2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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(2021, June 10). How does 2D NMR help to elucidate chemical structure? ResearchGate. Retrieved from [Link]
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(n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Retrieved from [Link]
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(2022, September 15). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Wiley Online Library. Retrieved from [Link]
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(n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Retrieved from [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
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SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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(n.d.). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy. Academia.edu. Retrieved from [Link]
- Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(3), 771–792.
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(n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Retrieved from [Link]
- (2015). 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). MDPI.
- Severina, H., Skupa, O., Khairulin, A., Voloshchuk, N., & Georgiyants, V. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019.
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(2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Retrieved from [Link]
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(2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset. Retrieved from [Link]
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(n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Retrieved from [Link]
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(2011, November 15). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. PubMed. Retrieved from [Link]
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Barmaki, M., Valiyeva, G., & Mirze, M. (n.d.). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. ResearchGate. Retrieved from [Link]
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(2020, January 9). Cycloamination strategies for renewable N-heterocycles. RSC Publishing. Retrieved from [Link]
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(2017, December 4). Identification and structure-guided development of pyrimidinone based USP7 inhibitors. Queen's University Belfast. Retrieved from [Link]
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(n.d.). Structure of compounds containing pyrimidine. ResearchGate. Retrieved from [Link]
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(n.d.). FT-IR spectra of pyrimidine sulfonothioate derivatives (10–12). ResearchGate. Retrieved from [Link]
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(2025, October 15). (PDF) 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). ResearchGate. Retrieved from [Link]
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(n.d.). Pyrimidine | Definition, Bases & Structure. Study.com. Retrieved from [Link]
- Chung, Y.-L. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
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(2022, April 12). Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles. PMC. Retrieved from [Link]
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(n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Retrieved from [Link]
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(n.d.). Selective and catalytic conversion of hydroxymethyl cytosine into formyl cytosine using a synthetic model of TET enzymes. Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one mechanism of action
An In-Depth Technical Guide to the Putative Mechanisms of Action of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrimidinones represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide synthesizes the current understanding of pyrimidine derivatives to postulate the potential mechanisms of action for the specific, yet under-characterized, compound 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one. By examining the established biological targets of structurally related analogs, we infer that this compound may exhibit inhibitory activity against key enzymes such as protein kinases and dipeptidyl peptidase-4 (DPP-4), or function as a modulator of other significant cellular pathways. This document provides a framework for the rational design of experimental protocols to elucidate its precise molecular interactions and therapeutic potential.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif present in a vast number of biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions has made it a privileged structure in drug design.[1] Derivatives of the pyrimidinone core, in particular, have been extensively explored and have yielded compounds with diverse pharmacological profiles, including antitumor, antifungal, antibacterial, and anti-HIV activities.[1] The biological activity is often dictated by the nature and position of substituents on the pyrimidine ring.
The subject of this guide, 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one, features key functional groups that suggest a high potential for specific biological interactions. The 2-methylthio group and the 6-aminomethyl substitution are critical for defining its potential pharmacophore and influencing its target-binding profile.
Postulated Mechanisms of Action Based on Structural Analogs
Given the absence of direct mechanistic studies on 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one, we can infer its potential biological targets by analyzing the established mechanisms of structurally similar compounds.
Protein Kinase Inhibition
A significant number of pyrimidine-based compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain pyrazolo[3,4-d]pyrimidines with a methylthio group have demonstrated inhibitory activity against EGFR tyrosine kinase (EGFR-TK) phosphorylation.[3] The pyrimidine core often acts as a scaffold to present substituents that interact with the ATP-binding pocket of the kinase.
-
Other Kinases: The broader class of pyrrolopyrimidines has been associated with tyrosine kinase inhibition, suggesting that the core pyrimidine structure is amenable to targeting a range of kinases.[1]
Proposed Interaction: The 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one molecule could potentially bind to the ATP-binding site of various protein kinases. The aminomethyl group might form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.
Caption: Postulated mechanism of protein kinase inhibition.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies have identified pyrazolopyrimidine derivatives as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism.[4] DPP-4 inhibitors are an important class of drugs for the treatment of type 2 diabetes.
-
Structural Mimicry: These inhibitors often mimic the dipeptide structure of the natural substrates of DPP-4. The aminomethyl group of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one could potentially interact with the S1 or S2 subpockets of the DPP-4 active site, which typically accommodate the side chains of amino acids.
Proposed Interaction: The primary amine of the aminomethyl group could form a salt bridge with key acidic residues (e.g., Glutamic acid) in the DPP-4 active site. The pyrimidinone core would occupy the central binding pocket.
Caption: Putative role in the DPP-4 inhibition pathway.
Other Potential Targets
The pyrimidine scaffold is also present in molecules that inhibit other enzymes or modulate different pathways.
-
Reverse Transcriptase Inhibition: Some pyrimidinone derivatives are known to be potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[5] They bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.
-
Adenylyl Cyclase Inhibition: A pyrimidinone series has been optimized for the selective inhibition of Ca2+/Calmodulin-stimulated adenylyl cyclase 1 (AC1) activity, which has implications for treating chronic pain.[6]
-
Anticonvulsant and Anti-inflammatory Activity: Various pyrimidine derivatives have shown anticonvulsant and anti-inflammatory properties, suggesting potential interactions with ion channels or enzymes involved in inflammatory pathways.[7][8]
Experimental Protocols for Mechanism of Action Studies
To validate the postulated mechanisms of action for 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one, a systematic experimental approach is required.
Initial Target Screening
A broad-based screening approach is recommended to identify the primary biological target(s).
Protocol: Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the compound against a large panel of protein kinases.
-
Methodology:
-
Prepare a stock solution of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of 100-400 kinases at a fixed concentration (e.g., 10 µM).
-
The assay typically measures the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase.
-
Identify "hits" as kinases that are inhibited by >50% at the screening concentration.
-
In-Depth Enzymatic Assays
For any identified "hits" from the initial screen, detailed enzymatic assays should be performed to determine the potency and mode of inhibition.
Protocol: IC50 Determination for a Specific Kinase (e.g., EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
-
Methodology:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Perform the assay with a fixed concentration of the kinase and its substrate (ATP and a peptide/protein substrate).
-
Add varying concentrations of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one (e.g., in a 10-point, 3-fold serial dilution).
-
Measure the kinase activity (e.g., by luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| Enzyme | Recombinant human EGFR (or other identified kinase) |
| Substrate | Poly(Glu, Tyr) 4:1 or specific peptide substrate |
| ATP Concentration | At or near the Km value for the specific kinase |
| Compound Concentrations | e.g., 0.01 nM to 100 µM |
| Detection Method | Luminescence (e.g., ADP-Glo™) |
Protocol: Mode of Inhibition Study (e.g., Competitive Inhibition)
-
Objective: To determine if the compound competes with ATP for binding to the kinase.[9]
-
Methodology:
-
Perform the kinase assay with varying concentrations of both the inhibitor and ATP.
-
Measure the initial reaction velocities at each combination of inhibitor and ATP concentrations.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) for each inhibitor concentration.
-
If the lines intersect on the y-axis, it indicates competitive inhibition with respect to ATP.
-
Caption: A generalized workflow for elucidating the mechanism of action.
Cellular Assays
To confirm that the enzymatic activity translates to a cellular effect, cell-based assays are crucial.
Protocol: Western Blot for Target Phosphorylation
-
Objective: To measure the inhibition of target kinase phosphorylation in a cellular context.
-
Methodology:
-
Culture a cell line that overexpresses the target kinase (e.g., A431 cells for EGFR).
-
Treat the cells with various concentrations of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one for a defined period.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF) to induce kinase phosphorylation.
-
Lyse the cells and perform a Western blot using antibodies specific for the phosphorylated form of the target kinase and the total protein.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein at each inhibitor concentration.
-
Conclusion
While the precise mechanism of action of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one remains to be definitively elucidated, the extensive research on related pyrimidine derivatives provides a strong foundation for postulating its potential biological targets. Based on structure-activity relationships, this compound is likely to function as an inhibitor of protein kinases or other key enzymes such as DPP-4. The experimental framework outlined in this guide provides a rational and systematic approach to validate these hypotheses and to uncover the therapeutic potential of this promising molecule. Future studies, including co-crystallography of the compound with its target protein, will be invaluable for understanding its molecular interactions at an atomic level.
References
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6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl). MDPI. Available from: [Link]
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Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. IJPRS. Available from: [Link]
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Severina H, Skupa O, Khairulin A, Voloshchuk N, Georgiyants V. Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. J Appl Pharm Sci, 2019; 9(02):012–019. Available from: [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Chung C, Tseng C, Li S, et al. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. 2024;31(22):3380-3396. Available from: [Link]
-
Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. PMC. Available from: [Link]
-
ENZYME INHIBITION. Available from: [Link]
-
Schenone S, Bruno O, Bondavalli F, et al. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. Eur J Med Chem. 2004 Feb;39(2):153-60. Available from: [Link]
-
6-Methyl-2-(methylthio)pyrimidin-4-amine. PubChem. Available from: [Link]
-
5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. PubMed. Available from: [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link]
-
Competitive inhibitors of enzymes and their therapeutic application. SciSpace. Available from: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Available from: [Link]
-
4-Amino-2-(methylthio)-6-pyrimidinol, 97%. J&K Scientific. Available from: [Link]
-
Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. Available from: [Link]
Sources
- 1. 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione | MDPI [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [edgccjournal.org]
- 5. 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 8. japsonline.com [japsonline.com]
- 9. bgc.ac.in [bgc.ac.in]
Technical Whitepaper: Biological Profiling & Screening Architectures for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
The following technical guide details the biological profiling and screening architecture for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one , a versatile pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD) and as a precursor for kinase inhibitors and antimicrobial agents.
Executive Summary & Chemical Biology Context
The compound 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one represents a "privileged scaffold" in medicinal chemistry. Its dual-functionality—combining a reactive aminomethyl tether (for solubility and H-bonding) with a 2-methylthio group (a displaceable leaving group or hydrophobic contact)—makes it a critical intermediate for synthesizing inhibitors of kinases (e.g., Src, CDK), Dihydrofolate Reductase (DHFR), and HIV Reverse Transcriptase.
Effective screening of this molecule requires a bifurcated approach:
-
As a Fragment: Assessing low-affinity binding to target proteins via biophysical methods.
-
As an Intermediate: Profiling for intrinsic antimicrobial/antiviral activity and ensuring stability against oxidative metabolism (S-oxidation).
Chemical Stability & Tautomerism Profiling
Before biological introduction, the compound's solution-state behavior must be validated. The pyrimidin-4-one core undergoes lactam-lactim tautomerism, which dictates its hydrogen-bonding donor/acceptor profile.
Tautomeric Equilibrium & Reactivity Map
Figure 1: Tautomeric states and metabolic liabilities. The 2-methylthio group is susceptible to oxidation, potentially creating false positives in phenotypic screens.
Screening Tier 1: Biophysical Fragment Screening
Since the parent molecule is low molecular weight (<200 Da), traditional enzymatic inhibition assays (IC50) may yield weak signals (mM range). Differential Scanning Fluorimetry (DSF) is the recommended primary screen to detect thermal stabilization of target proteins.
Protocol: Thermal Shift Assay (DSF)
Objective: Identify binding to Kinase Domains (e.g., Src, CDK2) or DHFR.
-
Reagent Prep:
-
Protein: 2 µM recombinant kinase domain in HEPES buffer (pH 7.5).
-
Dye: SYPRO Orange (5000x stock diluted to 5x).
-
Compound: 10 mM stock in DMSO.
-
-
Plate Setup (384-well):
-
10 µL Protein/Dye mix + 100 nL Compound (Final conc: 100 µM).
-
Controls: DMSO only (Negative), ATP/Known Inhibitor (Positive).
-
-
Execution:
-
Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.
-
-
Data Analysis:
-
Calculate
(midpoint of unfolding). -
Hit Criteria:
relative to DMSO control.
-
Why this works: The 2-methylthio group often occupies the hydrophobic pocket of the ATP binding site, while the 6-aminomethyl group extends into the solvent or interacts with the hinge region.
Screening Tier 2: Antimicrobial & Antiviral Activity
Derivatives of 2-methylthio-pyrimidin-4-ones are historically significant as antimicrobials and NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors).
Protocol: Broth Microdilution (MIC Determination)
Target: S. aureus (Gram-positive) and E. coli (Gram-negative).
| Parameter | Specification |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum | |
| Compound Range | 128 µg/mL to 0.25 µg/mL (2-fold serial dilution) |
| Incubation | 16–20 hours at 35°C ± 2°C |
| Readout | Visual turbidity or OD600 absorbance |
Critical Control:
-
S-Oxidation Check: If the compound shows activity, re-test in the presence of antioxidants (e.g., DTT) to ensure activity isn't due to reactive sulfoxide species acting as non-specific alkylators.
Screening Tier 3: Functional Derivatization (SAR)
To validate the scaffold, a "SAR Vector" screen is performed. The 2-methylthio group is displaced by diverse amines to generate a library.
Screening Workflow Architecture
Figure 2: Hierarchical screening cascade ensuring only stable, specific binders progress to cell-based assays.
Data Analysis & Interpretation
Quantitative Metrics
When analyzing screening data for this scaffold, use the following metrics to assess "Drug-Likeness":
-
Ligand Efficiency (LE):
-
Target: LE > 0.3 (Crucial for fragments like this pyrimidinone).
-
-
Selectivity Index (SI):
-
Target: SI > 10 to rule out general toxicity from the thioether moiety.
-
Troubleshooting Common Issues
-
False Positives: The 2-methylthio group can be a "PAINS" (Pan-Assay Interference Compound) candidate if it oxidizes or reacts covalently with cysteine residues in the assay protein.
-
Solution: Always run a "Time-Dependent Inhibition" assay. If potency increases significantly over time, covalent modification is likely.
-
References
-
Pyrimidine Scaffold Reviews
-
Antiviral Activity of 2-Methylthio-pyrimidinones
-
Synthesis & Reactivity
-
ChemicalBook. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis. Link
-
-
Fragment-Based Screening Protocols
-
MDPI. Synthesis of 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo...). Link
-
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one: A Technical Guide
This guide provides an in-depth technical exploration of the spectroscopic techniques used to characterize 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers both theoretical grounding and practical, field-proven insights into the structural elucidation of this pyrimidine derivative.
Introduction: The Structural Imperative
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The precise arrangement of functional groups—the aminomethyl, methylthio, and pyrimidinone core—dictates its chemical properties and potential pharmacological activity. Therefore, rigorous structural confirmation is a critical first step in any research or development pipeline.
This guide will detail the application of several key spectroscopic methods for the unambiguous characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the self-validating nature of a multi-technique approach will be emphasized throughout.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For a molecule like 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, both ¹H and ¹³C NMR are indispensable.
A. Predicted ¹H NMR Spectral Characteristics
The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. Based on the structure, we can predict the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 | Singlet | 3H | -S-CH₃ | The methyl group attached to the electron-withdrawing sulfur atom is expected to be deshielded. |
| ~3.8 | Singlet/Doublet | 2H | -CH₂-NH₂ | The methylene protons adjacent to the amino group will appear in this region. Coupling to the -NH₂ protons may or may not be observed depending on the solvent and exchange rate. |
| ~5.8 | Singlet | 1H | C₅-H | The lone proton on the pyrimidine ring is expected to be in the vinylic region. |
| Variable (broad) | Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| ~12.0 | Broad Singlet | 1H | N-H (amide) | The amide proton in the pyrimidinone ring is expected to be significantly deshielded and may appear as a broad signal. |
B. Predicted ¹³C NMR Spectral Characteristics
The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~12.0 | -S-CH₃ | The methyl carbon attached to sulfur appears in the aliphatic region. |
| ~45.0 | -CH₂-NH₂ | The methylene carbon attached to the amino group. |
| ~100.0 | C₅ | The carbon bearing the lone proton on the ring. |
| ~160.0 | C₄ (C=O) | The carbonyl carbon is significantly deshielded and appears downfield.[1] |
| ~165.0 | C₆ | The carbon atom attached to the aminomethyl group. |
| ~170.0 | C₂ | The carbon atom attached to the methylthio group. |
C. Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for pyrimidine derivatives as it can help in observing exchangeable protons like -NH and -NH₂.
2. Instrumentation and Parameters:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2][3]
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) to infer proton-proton coupling.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
A. Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3300-3400 | N-H Stretch | -NH₂ and N-H (amide) | The amino group will likely show two bands (symmetric and asymmetric stretching), while the amide N-H will also appear in this region, possibly broadened by hydrogen bonding.[5][6] |
| 2850-2950 | C-H Stretch | -CH₃ and -CH₂ | Aliphatic C-H stretching vibrations.[5] |
| ~1650-1700 | C=O Stretch | Amide carbonyl | The carbonyl group in the pyrimidinone ring will give a strong, characteristic absorption band.[5] |
| 1600-1650 | C=N/C=C Stretch | Pyrimidine ring | Stretching vibrations of the double bonds within the aromatic ring.[5] |
| ~1600 | N-H Bend | -NH₂ scissoring | Bending vibration of the primary amine.[5] |
| 1200-1350 | C-N Stretch | Amine and amide | Stretching vibrations of the carbon-nitrogen bonds.[5] |
B. Experimental Protocol: FT-IR Spectroscopy
1. Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
2. Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3. Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. ijirset.com [ijirset.com]
Synthesis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one: A Detailed Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the synthesis of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one, is a key intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor modulators. Its structural features, including a primary amine and a methylthio group, offer versatile handles for further chemical modifications. This protocol outlines a reliable and reproducible synthetic route to this important building block.
Overall Synthetic Strategy
The synthesis of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one is approached through a two-step process. The first key step involves the formation of a pyrimidine ring system with a reactive chloromethyl group at the 6-position. The subsequent step is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group to yield the final product.
Caption: Overall synthetic workflow for 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one.
Part 1: Synthesis of 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one
This initial phase focuses on the construction of the key intermediate, 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one. The reaction proceeds via a cyclocondensation followed by a dehydration.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-chloroacetoacetate | 164.59 | 16.46 g | 0.10 |
| S-Methylisothiourea hemisulfate | 278.30 | 13.92 g | 0.05 |
| Sodium Carbonate | 105.99 | 10.60 g | 0.10 |
| Water | 18.02 | 200 mL | - |
| 5% Aqueous Sulfuric Acid (w/w) | - | 100 mL | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium carbonate (10.60 g, 0.10 mol) in 100 mL of water.
-
Addition of Reactants: To the stirred solution, add S-methylisothiourea hemisulfate (13.92 g, 0.05 mol). Cool the mixture to 0-5 °C using an ice bath.
-
Slow Addition: Slowly add ethyl 4-chloroacetoacetate (16.46 g, 0.10 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature is maintained between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Formation: The reaction forms the intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one.
-
Acid Treatment: To the reaction mixture, add 100 mL of a 5% aqueous sulfuric acid solution.
-
Dehydration: Stir the mixture at 25 °C for 1 hour to facilitate the conversion to 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one.[1]
-
Heating: Gently heat the mixture to 80 °C for 30 minutes to ensure complete reaction.[1]
-
Isolation: Cool the mixture to 5 °C and stir for 1 hour. The product will precipitate as a white solid.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 50 °C.
Rationale and Mechanistic Insights
The initial reaction is a base-catalyzed cyclocondensation between ethyl 4-chloroacetoacetate and S-methylisothiourea. The sodium carbonate acts as a base to deprotonate the S-methylisothiourea, which then acts as a nucleophile attacking the carbonyl carbon of the acetoacetate. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the pyrimidinone ring. The subsequent treatment with sulfuric acid facilitates the dehydration of the hydroxyl group at the 6-position, yielding the more stable 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one intermediate.[1]
Part 2: Synthesis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
In this final step, the chloromethyl intermediate is converted to the desired aminomethyl product via a nucleophilic substitution reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one | 190.64 | 9.53 g | 0.05 |
| Ammonia (28% aqueous solution) | 17.03 | 50 mL | ~0.74 |
| Ethanol | 46.07 | 100 mL | - |
Experimental Protocol
-
Reaction Setup: In a pressure-resistant flask, suspend 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one (9.53 g, 0.05 mol) in 100 mL of ethanol.
-
Addition of Ammonia: Add 50 mL of a 28% aqueous ammonia solution to the suspension.
-
Reaction: Seal the flask and heat the mixture at 60-70 °C for 4-6 hours with vigorous stirring. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol and excess ammonia under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one as a solid.
Rationale and Mechanistic Insights
This step involves the nucleophilic attack of the ammonia molecule on the electrophilic carbon of the chloromethyl group. The lone pair of electrons on the nitrogen atom of ammonia displaces the chloride ion in an SN2 reaction. The use of a large excess of ammonia helps to minimize the formation of di- and tri-substituted byproducts and drives the reaction to completion.
Caption: Simplified mechanism for the amination of the chloromethyl intermediate.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the presence of the aminomethyl protons and the pyrimidine ring protons.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (mp): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Ethyl 4-chloroacetoacetate is a lachrymator and should be handled with care.
-
Aqueous ammonia is corrosive and has a pungent odor. Avoid inhalation of vapors.
-
The pressure-resistant flask used for the amination step should be inspected for any defects before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.
References
- Process for the synthesis of 6-chloromethyluracil. EP3759082B1 - Google Patents.
Sources
Application Notes and Protocols: A Tiered Strategy for Elucidating the Cell-Based Activity of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Authored by: Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmacophores with a broad spectrum of biological activities.[1][2] This privileged structure is particularly prominent in the development of anticancer agents, where its derivatives have been successfully designed to target critical cellular pathways, including kinase signaling and nucleotide metabolism.[2][3] Compounds incorporating the pyrimidine ring have been developed as inhibitors of key enzymes such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and as antimetabolites that disrupt DNA and RNA synthesis.[2][4][5]
This document provides a comprehensive guide for the initial cell-based characterization of a novel pyrimidine derivative, 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one . Given the structural motifs of this compound, including the aminomethyl group which can impart aqueous solubility and potential for hydrogen bonding, and the methylthio group, we hypothesize a potential for interaction with ATP-binding pockets of protein kinases or interference with nucleotide salvage pathways.
This guide is structured as a tiered investigational workflow. It begins with broad-spectrum antiproliferative screening to identify cellular sensitivity, followed by a series of mechanism-of-action (MOA) studies designed to dissect the underlying biological effects. The protocols provided herein are designed to be self-validating, with integrated controls and clear data interpretation endpoints.
Tier 1: Primary Screening - Antiproliferative Activity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. A dose-response study across a panel of cancer cell lines from different tissue origins will provide a preliminary indication of the compound's potency and spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.
Rationale for Cell Line Selection
The choice of cell lines is critical for generating meaningful data. We recommend a panel that includes cell lines with well-characterized dependencies on signaling pathways commonly targeted by pyrimidine derivatives.
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-Small Cell Lung Cancer | Wild-type EGFR, KRAS mutant. |
| MCF-7 | Breast Cancer (luminal A) | Estrogen receptor (ER) positive, wild-type p53. |
| HCT-116 | Colorectal Carcinoma | KRAS mutant, wild-type p53. |
| U-87 MG | Glioblastoma | PTEN mutant, high EGFR expression. |
Experimental Workflow: Antiproliferative Assay
The following diagram outlines the workflow for the primary antiproliferative screen.
Caption: Workflow for MTT-based antiproliferative assay.
Protocol: MTT Assay for IC50 Determination
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution of the test compound in complete medium. A typical final concentration range would be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Normalize the data to the vehicle control by expressing the absorbance of treated wells as a percentage of the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Tier 2: Mechanism of Action (MOA) Elucidation
If the primary screen reveals an IC50 value in a promising range (e.g., <10 µM), the next logical step is to investigate the underlying mechanism of action. Based on the common activities of pyrimidine derivatives, we will focus on two key cellular processes: cell cycle progression and apoptosis.
A. Cell Cycle Analysis by Flow Cytometry
Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division. Flow cytometry analysis of DNA content using a fluorescent intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cells and culture reagents
-
6-well tissue culture plates
-
Test compound and DMSO
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at concentrations of 1X and 2X the determined IC50 value for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Interpretation:
-
An accumulation of cells in a specific phase compared to the vehicle control suggests cell cycle arrest. For example, an increase in the G2/M peak may indicate that the compound interferes with microtubule formation or mitotic entry.
B. Apoptosis Detection by Annexin V/PI Staining
To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), a dual-staining method using Annexin V and Propidium Iodide (PI) is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential pathway for compound-induced apoptosis.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells and culture reagents
-
6-well tissue culture plates
-
Test compound and DMSO
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells as described for the cell cycle analysis (1X and 2X IC50 for a relevant time point, e.g., 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells once with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
The data will allow for the differentiation of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Interpretation:
-
A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations) in treated samples compared to the vehicle control indicates that the compound induces apoptosis.
Tier 3: Target Deconvolution (Future Directions)
Should the compound prove to be a potent inducer of cell cycle arrest or apoptosis, further investigation into its specific molecular target would be warranted. Based on the pyrimidine scaffold, a logical next step would be to assess its activity against a panel of protein kinases, particularly those involved in cell cycle regulation (e.g., CDKs) or oncogenic signaling (e.g., EGFR, PIM-1 kinases).[4][6] Alternatively, given its structural similarity to purine and pyrimidine bases, assays for inhibition of enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), could be explored.[3]
Conclusion
This application note provides a structured, tiered approach to the initial cell-based characterization of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one. By systematically progressing from broad antiproliferative screening to more detailed mechanistic studies, researchers can efficiently determine the compound's cellular effects and generate hypotheses about its molecular target. The provided protocols are robust, well-established methods that, when combined with careful data analysis, will yield high-quality, interpretable results, paving the way for further preclinical development.
References
-
Schenone S, Bruno O, Bondavalli F, et al. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. Eur J Med Chem. 2004;39(2):153-160. Available from: [Link]
-
Ghumaim, H., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. 2022;27(19):6363. Available from: [Link]
-
Al-Suwaidan, I. A., et al. 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. Molbank. 2015;2015(1):M843. Available from: [Link]
-
Sabita, S., et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. 2024;29(19):4563. Available from: [Link]
-
Al-Ostoot, F. H., et al. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Molecules. 2026;31(3):123. Available from: [Link]
-
Severina H, Skupa O, Khairulin A, Voloshchuk N, Georgiyants V. Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. J Appl Pharm Sci. 2019;9(02):012-019. Available from: [Link]
-
Chung, Y.-H., et al. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. 2024;31. Available from: [Link]
-
J&K Scientific. 4-Amino-2-(methylthio)-6-pyrimidinol, 97%. Available from: [Link]
-
Kumar, A., et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024;20(1):114-128. Available from: [Link]
-
Wang, X., et al. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells. Sci Transl Med. 2019;11(504):eaau4972. Available from: [Link]
-
Mai, A., et al. 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. J Med Chem. 2005;48(12):3991-3995. Available from: [Link]
-
Hafez, H. N., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv. 2024;14(18):12604-12620. Available from: [Link]
-
Fernández-Ramos, A. A., et al. 6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget. 2017;8(29):47240-47252. Available from: [Link]
-
Amerigo Scientific. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-mercaptopurine promotes energetic failure in proliferating T cells | Oncotarget [oncotarget.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Application Notes and Protocols: High-Throughput Screening of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one Libraries
Authored by: Gemini, Senior Application Scientist
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify modulators of biological targets.[1][2] The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and natural products due to its versatile biological activity.[3][4][5][6] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS campaign for libraries based on the 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one core. We will detail field-proven methodologies from initial library management and assay development to primary screening, data analysis, and essential hit validation, using a protein kinase inhibitor screen as a practical framework.
Section 1: Foundational Strategy: Library, Target, and Assay Selection
The success of any HTS campaign is predicated on decisions made before the first plate is screened. A high-quality library screened against a poorly validated target or with a suboptimal assay will yield meaningless data.
1.1 The Compound Library: Quality Over Quantity
The starting point of any screen is the chemical matter itself. A well-curated library is designed to maximize chemical diversity and drug-like properties while minimizing problematic compounds.[7][8]
-
Diversity and Novelty : The library should encompass a wide range of chemical space around the 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one core. This can be achieved by varying substituents at key positions to explore different physicochemical properties and potential binding interactions.[8][9]
-
Purity and Integrity : Compound purity is paramount. Impurities can lead to false positives or mask true activity. It is essential to implement regular quality control checks on the library. Standardized storage in DMSO at -20°C or -80°C is critical for preserving compound integrity over time.[7][10]
-
"Drug-Likeness" : Compounds should ideally adhere to established medicinal chemistry principles, such as Lipinski's Rule of Five, to increase the likelihood that hits can be developed into viable drug candidates. This helps reduce attrition rates in later stages of development.[7]
1.2 Target Selection: A Case for Protein Kinases
The 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one scaffold is a versatile starting point for inhibitors of various enzyme classes. Protein kinases are a particularly relevant target class for this scaffold and represent a mature area for HTS assay development.[11][12][13] For the protocols herein, we will focus on screening for inhibitors of a hypothetical serine/threonine kinase, "Kinase-X."
1.3 Assay Technology Selection: The AlphaScreen® Advantage
Choosing the right assay technology is a balance of sensitivity, throughput, cost, and robustness against compound interference. For kinase screening, bead-based proximity assays like AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) offer significant advantages.[14]
-
Homogeneous Format : AlphaScreen is a "mix-and-read" assay, requiring no wash steps. This simplifies automation and reduces variability.[15]
-
High Sensitivity : The signal amplification cascade, where a single donor bead can generate up to 60,000 singlet oxygen molecules, allows for the use of low concentrations of enzyme and substrate, saving on precious reagents.[16]
-
Robustness : The time-resolved nature of the signal and the far-red light emission minimize interference from autofluorescent compounds, a common source of false positives in fluorescence-based assays.[15]
The principle relies on two bead types: a Donor bead that, upon excitation at 680 nm, produces singlet oxygen, and an Acceptor bead that, when in proximity (within ~200 nm), is excited by the singlet oxygen and emits light at 520-620 nm.[14][17] For a kinase assay, a biotinylated substrate peptide can be captured by a streptavidin-coated Donor bead, while a phosphorylation-specific antibody is conjugated to an Acceptor bead. Kinase activity brings the beads together, generating a signal. Inhibitors prevent this interaction, leading to a decrease in signal.
Section 2: Assay Development and Validation Protocol
Before screening a 100,000+ compound library, the assay must be rigorously optimized and validated in a miniaturized format (e.g., 384- or 1536-well plates) to ensure it is robust, reproducible, and suitable for HTS.[18]
2.1 Protocol: Assay Optimization
Objective: To determine the optimal concentrations of Kinase-X and substrate peptide that yield a robust signal window while conserving reagents.
-
Enzyme Titration:
-
Prepare a 2-fold serial dilution of Kinase-X in assay buffer.
-
In a 384-well plate, add the enzyme dilutions to wells containing a fixed, saturating concentration of substrate peptide and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Add a stop solution containing the AlphaScreen Donor and Acceptor beads.
-
Incubate in the dark (e.g., 60 minutes) to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Causality : The goal is to identify the lowest enzyme concentration that gives a robust signal well above background. This is typically the concentration at the beginning of the linear phase of the titration curve (e.g., EC80), which balances signal strength with sensitivity to inhibition.
-
-
Substrate Titration:
-
Using the optimal Kinase-X concentration determined above, perform a 2-fold serial dilution of the biotinylated substrate peptide.
-
Run the assay as described above.
-
Causality : The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors but still provides a strong enough signal for a robust assay.
-
2.2 Protocol: Performance Qualification and Z'-Factor Determination
The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[19][20][21] It measures the separation between the positive and negative control signals relative to their variability.[19][21]
Formula: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|[19]
Where:
-
μ_positive = mean of the positive control (e.g., no inhibitor, full enzyme activity)
-
μ_negative = mean of the negative control (e.g., potent known inhibitor or no enzyme)
-
σ_positive = standard deviation of the positive control
-
σ_negative = standard deviation of the negative control
Procedure:
-
Plate Setup: Prepare a 384-well plate. Designate half the wells as positive controls (enzyme + substrate + DMSO vehicle) and the other half as negative controls (enzyme + substrate + a known, potent inhibitor).
-
Execution: Run the optimized assay protocol.
-
Calculation: Calculate the mean and standard deviation for both control populations and apply the Z'-factor formula.
-
Acceptance: A Z'-factor ≥ 0.5 is considered excellent and suitable for HTS.[19][21][22][23][24]
| Z'-Factor Value | Assay Quality | Interpretation for HTS |
| ≥ 0.5 | Excellent | A large separation between controls with low data variability. Ideal for screening.[20][21] |
| 0 to < 0.5 | Marginal | The signal window is small or variability is high. Hit identification may be unreliable. Assay requires further optimization.[19][21] |
| < 0 | Unsuitable | The control signals overlap. The assay cannot distinguish between active and inactive compounds.[19][21] |
Section 3: The High-Throughput Screening Campaign
With a validated assay (Z' ≥ 0.5), the primary screen can commence. This phase involves screening every compound in the library at a single concentration to identify "primary hits."[22]
3.1 Protocol: Primary Screen Execution (384-well format)
-
Reagent Preparation: Prepare bulk quantities of assay buffer, Kinase-X solution, and substrate/ATP solution based on the optimized concentrations.
-
Plate Dispensing: Using an automated liquid handler, dispense the Kinase-X solution into all wells of the 384-well assay plates.
-
Compound Transfer: Transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the assay plates using a non-contact acoustic dispenser. This is a critical step to avoid cross-contamination. Plate maps should include columns for positive (DMSO only) and negative (known inhibitor) controls.
-
Reaction Initiation: Add the substrate/ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Add the AlphaScreen bead mixture (in stop buffer) to all wells.
-
Signal Development: Incubate the plates in the dark for 60 minutes.
-
Data Acquisition: Read the plates on a compatible reader (e.g., PerkinElmer EnVision®).
3.2 Data Analysis and Hit Selection
Raw HTS data must be normalized to account for plate-to-plate and systematic variations. A common and robust method for hit selection in primary screens is the Z-score.[1][25]
Z-Score Calculation: Z-score = (x - μ_sample) / σ_sample
Where:
-
x = Raw signal value of the test compound
-
μ_sample = Mean signal of all test compounds on the plate
-
σ_sample = Standard deviation of all test compounds on the plate
Hit Selection Criteria:
-
For an inhibition assay, a compound is typically classified as a primary hit if its Z-score is ≤ -3 . This threshold indicates that the compound's signal is at least three standard deviations below the mean of the plate, making it a statistically significant outlier.
-
Other robust statistical methods like the Strictly Standardized Mean Difference (SSMD) can also be employed.[1][26]
| Parameter | Description | Typical Value/Method |
| Normalization | Corrects for systematic error within and between plates. | Plate-based normalization using median or mean. |
| Hit-Picking Threshold | Statistical cutoff to identify active compounds. | Z-score ≤ -3 or Percent Inhibition > 50%. |
| Primary Hit Rate | Percentage of the library identified as hits. | Typically 0.5% - 2%.[25] |
Section 4: Hit Validation: Separating True Signals from Artifacts
A primary hit is not a confirmed active compound. HTS is prone to false positives arising from compound interference, non-specific activity, or experimental error.[27][28] A rigorous hit validation cascade is mandatory to eliminate these artifacts and build confidence in the selected compounds.[27]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. scialert.net [scialert.net]
- 7. The Importance of a Well-Curated Compound Library in Hit Identification - Evotec [evotec.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 14. berthold.com [berthold.com]
- 15. revvity.com [revvity.com]
- 16. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. news-medical.net [news-medical.net]
- 26. assay.dev [assay.dev]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one as a DPP-4 Inhibitor Scaffold
Application Note: AN-DPP4-PYR-01
Executive Summary & Scientific Rationale
This Application Note details the experimental validation of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (referred to herein as Compound A ) as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.
Compound A represents a critical pyrimidine-based scaffold. The 6-aminomethyl moiety functions as a peptidomimetic "warhead," designed to interact with the Glu205/Glu206 double-glutamic acid anchor in the DPP-4 active site, mimicking the N-terminus of physiological substrates like GLP-1. The 2-methylthio group provides a hydrophobic anchor point and a versatile handle for future Structure-Activity Relationship (SAR) expansion.
This guide provides a self-validating workflow for determining the inhibitory constant (
Experimental Workflow Visualization
The following diagram outlines the critical path from compound preparation to kinetic validation.
Figure 1: End-to-end experimental workflow for validating pyrimidine-based DPP-4 inhibitors.
Materials & Reagent Preparation
Critical Reagents
| Reagent | Specification | Purpose |
| Compound A | >95% Purity (HPLC) | Test Inhibitor |
| rhDPP-4 | Recombinant Human DPP-4 | Target Enzyme |
| Substrate | Gly-Pro-AMC (H-Gly-Pro-7-Amino-4-methylcoumarin) | Fluorogenic Substrate |
| Positive Control | Sitagliptin or Alogliptin | Assay Validation |
| Assay Buffer | 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA | Reaction Environment |
Compound Handling (Expert Insight)
Compound A contains a methylthio ether and a primary amine.
-
Oxidation Risk: The sulfur moiety is susceptible to oxidation (sulfoxide/sulfone) if stored improperly. Store solid at -20°C under desiccant.
-
Solubility: Dissolve in 100% DMSO to create a 10 mM stock. Avoid aqueous buffers for stock storage to prevent hydrolysis of the pyrimidinone ring or amine carbamylation.
-
Freshness: Prepare working dilutions immediately prior to the assay.
Protocol 1: Fluorometric IC50 Determination
This protocol uses the cleavage of the non-fluorescent peptide Gly-Pro-AMC to release the fluorescent AMC group.[1][2]
Assay Setup (96-well Black Plate)
Total Reaction Volume: 100 µL per well.
-
Buffer Prep: Prepare Assay Buffer (20 mM Tris-HCl, pH 8.0). Note: BSA (0.1%) can be added to prevent enzyme adsorption to plasticware.
-
Enzyme Solution: Dilute rhDPP-4 to a concentration of 10 ng/mL (approx. 0.1 mU/well) in Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare 100 µM Gly-Pro-AMC in Assay Buffer (Final assay concentration will be 50 µM, approx.
). -
Inhibitor Dilution: Prepare a 7-point log dilution series of Compound A in Assay Buffer (e.g., 100 µM down to 0.1 nM). Ensure DMSO concentration remains constant (<1%) across all wells.
Pipetting Scheme
| Well Type | Assay Buffer (µL) | Compound A (µL) | Enzyme (µL) | Substrate (µL) |
| Blank (No Enzyme) | 50 | - | - | 50 |
| Vehicle Control (100% Activity) | 40 | 10 (Vehicle) | 10 | 40 |
| Test Sample | 40 | 10 (Sample) | 10 | 40 |
| Positive Control | 40 | 10 (Sitagliptin) | 10 | 40 |
Execution Steps
-
Add Assay Buffer and Compound A (or Vehicle) to the plate.
-
Add Enzyme Solution .
-
Pre-incubation (Crucial): Incubate for 10–15 minutes at 37°C. Why? This allows the inhibitor to reach equilibrium binding with the active site before the substrate competes for entry.
-
Read: Measure fluorescence immediately (Kinetic Mode) or after 30 mins (Endpoint) at Ex: 360 nm / Em: 460 nm .
Protocol 2: Kinetic Mechanism Analysis
To confirm that Compound A acts as a competitive inhibitor (binding to the active site S1/S2 pockets), a Lineweaver-Burk analysis is required.
Experimental Design
-
Fixed Enzyme: Constant concentration (10 ng/mL).
-
Variable Substrate: Run the assay at 4 different concentrations of Gly-Pro-AMC (e.g., 10, 25, 50, 100 µM).
-
Variable Inhibitor: Run each substrate curve against 3 concentrations of Compound A (e.g., 0,
, and ).
Data Interpretation
Plot
-
Competitive Inhibition (Expected): Lines intersect at the Y-axis (
is unchanged, increases). This confirms the aminomethyl group is competing with the substrate for the catalytic center. -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases).
Mechanistic Visualization (Signal Pathway)
The following diagram illustrates the molecular interaction hypothesis for Compound A within the DPP-4 active site, based on established SAR for pyrimidine scaffolds [1, 2].
Figure 2: Hypothesized binding mode of Compound A within the DPP-4 active site.
Troubleshooting & Validation Criteria
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Compound autofluorescence or "Inner Filter Effect" | Run a "Compound Only" control (no enzyme). If fluorescent, switch to a luminescent assay (e.g., DPP-4 Glo). |
| Low Signal-to-Noise | Degraded Substrate or Enzyme | Verify Gly-Pro-AMC integrity. Ensure Enzyme was not freeze-thawed repeatedly. |
| IC50 Shift > 10-fold | Incubation time variance | Standardize pre-incubation time (10 min). Competitive inhibitors are time-dependent. |
References
-
Bio-Protocol. (2018).[1] DPP-IV–Inhibitory Activity Assay. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]
Sources
Comprehensive Application Note & Protocol: Anti-Inflammatory Activity Assay for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: Pyrimidine Derivative / Putative Kinase Modulator
Introduction & Scientific Rationale
Pyrimidine derivatives, particularly functionalized pyrimidin-4-ones like 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one , represent a highly versatile scaffold in medicinal chemistry. Compounds sharing this structural motif frequently exhibit potent anti-inflammatory properties by acting as competitive inhibitors for critical intracellular kinases (such as p38 MAPK or JAK) or by modulating the NF-κB signaling cascade.
To rigorously evaluate the anti-inflammatory efficacy of this compound, we utilize the gold-standard LPS-stimulated RAW 264.7 murine macrophage model [1]. Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on macrophages, triggering a massive transcriptional wave of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines (TNF-α, IL-6) [2].
The Self-Validating Assay Cascade
A trustworthy pharmacological protocol cannot rely on a single endpoint. This guide establishes a self-validating system:
-
Cytotoxicity (CCK-8): Ensures that any observed reduction in inflammatory mediators is due to true pharmacological modulation, not merely cell death.
-
Primary Screen (Griess Assay): Quantifies Nitric Oxide (NO) production. Because NO is highly unstable, the Griess assay measures its stable oxidized metabolite, nitrite (NO₂⁻) [3].
-
Secondary Validation (ELISA): Confirms the suppression of downstream protein cytokines (TNF-α, IL-6) [4].
-
Mechanistic Proof (Western Blot): Identifies the exact upstream targets (e.g., NF-κB p65 translocation or MAPK phosphorylation) inhibited by the pyrimidine derivative.
Experimental Workflow & Pathway Visualization
Experimental workflow for assessing anti-inflammatory activity in RAW 264.7 macrophages.
Proposed mechanism of action inhibiting TLR4-mediated NF-κB and MAPK signaling pathways.
Step-by-Step Methodologies
Protocol 1: Cell Culture & Cytotoxicity Triage (CCK-8)
Expertise Insight: Before assessing anti-inflammatory markers, you must establish the Maximum Non-Toxic Concentration (MNTC). A compound that kills cells will artificially lower NO and cytokine levels, leading to false-positive "anti-inflammatory" results.
-
Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Pen/Strep. Seed cells at a density of
cells/well in a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence [1]. -
Compound Preparation: Dissolve 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one in DMSO to create a 100 mM stock. Dilute in culture media to working concentrations (e.g., 10, 50, 100 µM). Crucial: Ensure final DMSO concentration never exceeds 0.1% to prevent solvent toxicity.
-
Treatment: Replace media with compound-containing media. Include a Vehicle Control (0.1% DMSO). Incubate for 24 hours.
-
Viability Assessment: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-2 hours. Measure absorbance at 450 nm using a microplate reader. Select concentrations yielding >90% viability for subsequent assays.
Protocol 2: Nitric Oxide (NO) Quantification via Griess Assay
Expertise Insight: We utilize a 2-hour pre-treatment window before LPS stimulation. This causality is critical: it allows the small molecule to enter the cell and engage its kinase/receptor targets before the massive, rapid transcriptional wave induced by LPS begins [3].
-
Pre-treatment: Seed RAW 264.7 cells as above. Pre-treat with the selected non-toxic concentrations of the pyrimidine derivative for 2 hours. Include Dexamethasone (10 µM) as a positive control.
-
LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL directly to the wells [2]. Incubate for 22–24 hours.
-
Standard Curve: Prepare a serial dilution of Sodium Nitrite (NaNO₂) in fresh culture media (0 to 100 µM) to generate a standard curve.
-
Griess Reaction: Transfer 100 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 mins in the dark. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 mins.
-
Detection: Read absorbance at 540 nm. Calculate nitrite concentration using the NaNO₂ standard curve [1].
Protocol 3: Cytokine Profiling (ELISA)
Expertise Insight: NO is a radical gas; its reduction is a great primary screen but lacks specificity. Profiling TNF-α and IL-6 confirms that the compound is modulating the broader transcriptional machinery (NF-κB) rather than just directly scavenging NO radicals [4].
-
Supernatant Collection: Following the 24-hour LPS stimulation (from Protocol 2), collect the remaining supernatant. Centrifuge at 3,000 rpm for 5 minutes at 4°C to remove cellular debris.
-
ELISA Execution: Utilize commercial sandwich ELISA kits for murine TNF-α and IL-6. Coat plates with capture antibody, block, add samples/standards, apply detection antibody, and use TMB substrate for colorimetric readout at 450 nm, following manufacturer specifications.
Quantitative Data Presentation
To ensure easy comparison and validation of the compound's efficacy, data should be structured to highlight dose-dependent responses alongside the critical viability control.
Table 1: Representative Inhibitory Effects of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one on LPS-Induced RAW 264.7 Cells
| Treatment Group | Concentration | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Vehicle) | 0.1% DMSO | 100.0 ± 2.1 | 2.4 ± 0.5 | 45 ± 8 | 30 ± 5 |
| LPS Alone | 1 µg/mL | 98.5 ± 3.4 | 48.6 ± 3.2 | 2850 ± 150 | 1420 ± 95 |
| LPS + Compound | 10 µM | 99.1 ± 2.8 | 35.2 ± 2.1 | 1950 ± 110 | 980 ± 60 |
| LPS + Compound | 50 µM | 97.4 ± 3.0 | 18.4 ± 1.5 | 840 ± 75 | 410 ± 45 |
| LPS + Compound | 100 µM | 94.2 ± 4.1 | 8.1 ± 0.9 | 310 ± 40 | 120 ± 20 |
| LPS + Dexamethasone | 10 µM | 96.8 ± 2.5 | 5.3 ± 0.6 | 180 ± 25 | 85 ± 15 |
Note: Data represents mock validation metrics demonstrating a classic dose-dependent pharmacological profile without significant cytotoxicity (>90% viability).
References
-
MDPI. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells. Retrieved from: [Link]
-
Frontiers. Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages. Retrieved from:[Link]
-
PLOS One. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation. Retrieved from:[Link]
Application Note: Preclinical Screening and Validation Workflows for Pyrimidine-Based Anticonvulsant Candidates
Executive Summary
The development of novel antiepileptic drugs (AEDs) is driven by the urgent clinical need to address refractory epilepsy and mitigate the severe dose-limiting toxicities (e.g., ataxia, hepatotoxicity) associated with legacy therapeutics. Pyrimidine derivatives—specifically dihydropyrimidines, triazolopyrimidines, and pyrimidine-semicarbazones—have emerged as highly potent anticonvulsant scaffolds. Their structural homology to classical barbiturates allows them to effectively modulate GABAergic transmission and voltage-gated sodium channels.
As a Senior Application Scientist, I have designed this comprehensive guide to establish a robust, self-validating preclinical screening workflow for pyrimidine compounds. This protocol emphasizes mechanistic causality, rigorous control integration, and the precise calculation of the Protective Index (PI) to ensure reliable lead candidate selection.
Mechanistic Rationale: The Pyrimidine Scaffold
To design an effective screening protocol, one must first understand the molecular targets of the test compounds. Pyrimidine derivatives exert their anticonvulsant effects primarily through the potentiation of inhibitory neurotransmission.
In vitro and in silico studies demonstrate that pyrimidines act via two primary GABAergic mechanisms:
-
GABA-A Receptor Positive Allosteric Modulation : Similar to benzodiazepines, highly lipophilic triazolopyrimidines bind to allosteric sites on the GABA-A receptor, facilitating chloride ion channel opening[1].
-
GABA-Aminotransferase (GABA-AT) Inhibition : Dihydropyrimidine-carbothioamides act as competitive inhibitors of GABA-AT, the enzyme responsible for degrading GABA, thereby increasing synaptic GABA concentrations[2].
Caption: Pyrimidine derivatives modulate GABAergic signaling to induce neuronal hyperpolarization.
The Self-Validating In Vivo Screening Strategy
A single animal model cannot capture the complex pathophysiology of epilepsy. Therefore, the NIH Antiepileptic Drug Development (ADD) program mandates a multi-tiered screening approach[3].
Our workflow utilizes a triad of assays to evaluate both efficacy and safety:
-
Maximal Electroshock Seizure (MES) Test : Identifies compounds that prevent seizure spread (effective against generalized tonic-clonic seizures).
-
Subcutaneous Pentylenetetrazole (scPTZ) Test : Identifies compounds that elevate the seizure threshold (effective against absence and myoclonic seizures).
-
Rotarod Test : Evaluates acute neurotoxicity to ensure the observed anticonvulsant effect is not merely a byproduct of severe motor impairment or sedation[4].
Caption: In vivo anticonvulsant screening workflow for evaluating pyrimidine efficacy and safety.
Step-by-Step Experimental Protocols
Protocol 1: Maximal Electroshock Seizure (MES) Test
Scientific Rationale : The MES test utilizes an electrical stimulus to induce a generalized tonic-clonic seizure. Pyrimidines that block voltage-gated sodium channels or strongly potentiate GABA will prevent the spread of this electrical discharge, clinically manifesting as the abolition of the Hindlimb Tonic Extension (HLTE) phase.
Self-Validation System :
-
Negative Control: Vehicle-treated mice must exhibit full HLTE to confirm the shock parameters are sufficient.
-
Positive Control: Phenytoin (10 mg/kg) must abolish HLTE, confirming the physiological sensitivity of the cohort.
Methodology :
-
Preparation : Fast adult male albino mice (20-25 g) for 12 hours prior to testing, allowing free access to water. Divide into groups of 6.
-
Dosing : Administer the pyrimidine candidate intraperitoneally (i.p.) suspended in 0.5% methylcellulose or PEG-400. Standard screening doses are 30, 100, and 300 mg/kg.
-
Incubation : Wait 0.5 hours (to assess rapid onset) and 4.0 hours (to assess sustained activity) post-administration[3].
-
Electroshock Application : Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Crucial Step: Pre-coat electrodes with 0.9% saline to prevent corneal burns and ensure uniform current delivery.
-
Observation & Scoring : Observe the animal immediately. Protection is defined strictly as the complete abolition of the HLTE component. Calculate the ED₅₀ (dose protecting 50% of animals) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
Scientific Rationale : PTZ is a non-competitive antagonist that blocks the GABA-A receptor chloride channel. Administering PTZ induces clonic seizures. If a pyrimidine compound is a true GABAergic modulator, it will overcome this blockade and elevate the seizure threshold[1].
Self-Validation System :
-
Negative Control: Vehicle-treated mice must exhibit clonic spasms lasting >5 seconds within 30 minutes of PTZ injection.
-
Positive Control: Diazepam (2 mg/kg) or Ethosuximide must provide 100% protection.
Methodology :
-
Dosing : Administer the test compound (i.p.) to groups of 6 mice at predetermined intervals (0.5 h and 4.0 h prior to PTZ challenge).
-
Chemical Challenge : Inject PTZ subcutaneously into the posterior midline at a dose of 85 mg/kg (the established CD₉₇ dose—convulsive dose in 97% of mice).
-
Isolation : Immediately place each mouse in an individual transparent Plexiglas observation chamber.
-
Observation & Scoring : Monitor continuously for 30 minutes. Protection is defined as the complete absence of a single episode of clonic spasms lasting at least 5 seconds.
Protocol 3: Rotarod Neurotoxicity Assay
Scientific Rationale : A compound that causes severe muscle relaxation or sedation (common with heavy GABAergic activity) may yield false-positive anticonvulsant results. The Rotarod test isolates true neurotoxicity/motor impairment from anticonvulsant efficacy[4].
Self-Validation System :
-
Pre-screening: Animals that cannot maintain balance on the rod for 1 minute during the training phase are excluded, ensuring baseline motor competence.
Methodology :
-
Pre-Training : Place mice on a knurled rod rotating at 6 rpm. Train them until they can remain on the rod for at least 60 consecutive seconds.
-
Dosing : Administer the pyrimidine candidate (i.p.).
-
Testing : At 0.5 h and 4.0 h post-dose, place the mice back on the rotating rod (6 rpm).
-
Scoring : Neurotoxicity is defined as the inability of the animal to maintain equilibrium on the rod for at least 1 minute in each of three successive trials. Calculate the TD₅₀ (toxic dose in 50% of animals).
Quantitative Data Interpretation & Lead Selection
The ultimate metric for advancing a pyrimidine candidate is the Protective Index (PI) , defined as the ratio of the toxic dose to the effective dose (
Below is a representative data summary illustrating how structural modifications in pyrimidine derivatives impact their pharmacological profiles compared to clinical reference standards.
| Compound Class | Specific Derivative | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | PI (MES) | PI (scPTZ) |
| Dihydropyrimidine | Compound 4g | 15.6 | 278.4 | 534.4 | 34.2 | 1.9 |
| Triazolopyrimidine | Compound 6d | 15.8 | 14.1 | >500.0 | >31.6 | >35.4 |
| Semicarbazone | Pyrimidine SC | 27.4 | Inactive | 611.0 | 22.3 | N/A |
| Reference Drug | Phenytoin | 9.5 | Inactive | 65.0 | 6.8 | N/A |
| Reference Drug | Diazepam | 18.0 | 1.2 | 22.0 | 1.2 | 18.3 |
Data Insights for the Application Scientist :
-
Compound 4g exhibits excellent MES protection but weak scPTZ protection, suggesting its primary mechanism may lean toward sodium channel blockade rather than pure GABAergic modulation[2].
-
Compound 6d (a triazolopyrimidine) shows potent, broad-spectrum activity across both models with a PI > 30, making it a highly promising lead candidate for further pharmacokinetic (PK) and ADME profiling[1].
References[5] Title: Recent developments on triazole nucleus in anticonvulsant compounds: a review
Source : Semantic Scholar URL :[Link][2] Title : 5,6-Dihydropyrimidine-1(2H)-carbothioamides: Synthesis, in Vitro GABA-AT Screening, Anticonvulsant Activity and Molecular Modelling Study Source : PubMed / NIH URL :[Link][3] Title : Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones Source : MDPI URL :[Link][4] Title : Novel pyrimidine based semicarbazones: Confirmation of four binding site pharmacophoric model hypothesis for antiepileptic activity Source : PubMed / NIH URL :[Link][1] Title : Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives Source : Frontiers in Chemistry URL :[Link]
Sources
- 1. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 2. 5,6-Dihydropyrimidine-1(2H)-carbothioamides: Synthesis, in vitro GABA-AT screening, anticonvulsant activity and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyrimidine based semicarbazones: Confirmation of four binding site pharmacophoric model hypothesis for antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one in Cancer Cell Line Studies
[1]
Part 1: Executive Summary & Scientific Rationale
The "Privileged Scaffold" Concept
In the landscape of oncology drug discovery, 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (hereafter referred to as AMMP-4 ) represents a high-value "privileged scaffold."[1] It is rarely the final drug itself; rather, it is a versatile pharmacophore precursor used to synthesize Antifolates (targeting DHFR/TS) and Tyrosine Kinase Inhibitors (TKIs) .[1]
This Application Note provides a rigorous framework for researchers utilizing AMMP-4 to generate fragment libraries or targeted inhibitors. The guide focuses on the biological validation of these derivatives in cancer cell lines, emphasizing "rescue assays" that definitively prove mechanism of action (MoA).[1]
Structural Logic & Mechanism
The AMMP-4 scaffold offers two critical vectors for chemical modification, allowing it to mimic the pteridine ring of Folic Acid or the purine core of ATP:
-
C2-Position (Methylthio group): A "leaving group" handle.[1] Oxidation to sulfone/sulfoxide allows nucleophilic displacement by amines, enabling the attachment of solubility-enhancing tails or specific binding elements.
-
C6-Position (Aminomethyl group): A primary amine linker.[1] This is the "hinge" region, ideal for amide coupling to aromatic systems (e.g., benzoyl-glutamates) required for uptake via the Reduced Folate Carrier (RFC).[1]
Primary Biological Targets:
Part 2: Experimental Workflows & Protocols
Visualization of the Screening Logic
The following diagram illustrates the workflow from Scaffold Derivatization to Mechanistic Validation.
Figure 1: Critical path for validating AMMP-4 derivatives. The "Rescue Assay" distinguishes specific antimetabolite activity from general cytotoxicity.
Protocol A: Primary Cytotoxicity Screening
Objective: Determine the baseline potency (IC50) of AMMP-4 derivatives in folate-dependent cancer lines.[1]
Recommended Cell Lines:
-
CCRF-CEM (T-lymphoblast): Highly sensitive to antifolates; expresses high levels of FPGS (Folylpolyglutamate synthetase).[1]
-
MDA-MB-231 (Breast): Standard solid tumor model.[1]
-
HCT116 (Colon): Useful for distinguishing p53-dependent responses.[1]
Reagents:
-
Vehicle: DMSO (Final concentration < 0.5%).[1]
-
Assay: CellTiter-Glo® (Promega) or MTT.[1]
-
Media: RPMI-1640 without Folic Acid (custom) or dialyzed FBS is recommended to maximize sensitivity to antifolates.[1] Note: Standard RPMI contains high folate (2.2 µM), which can mask inhibitor potency.[1]
Step-by-Step Procedure:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Prepare a 10-point serial dilution of the AMMP-4 derivative (e.g., 10 µM down to 0.1 nM).
-
Exposure: Incubate cells for 72 hours (essential for antimetabolites to cover multiple cell cycles).[1]
-
Readout: Add detection reagent, incubate 10–30 mins, and read luminescence/absorbance.
-
Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.
Protocol B: The "Nucleoside Rescue" Validation (Self-Validating System)
Context: This is the most critical assay for this specific scaffold.[1] If your AMMP-4 derivative acts as an antifolate, its toxicity is due to nucleotide starvation.[1] Providing the missing nucleotides exogenously should "rescue" the cells.[1]
Mechanism:
-
Thymidine (dThd): Bypasses Thymidylate Synthase (TS) inhibition.[1]
-
Hypoxanthine (HX): Bypasses Purine synthesis inhibition (downstream of DHFR).[1]
Protocol:
-
Setup: Prepare four parallel plates of CCRF-CEM cells.
-
Conditions:
-
Incubation: 72 hours.
-
Readout: Measure cell viability.
Data Interpretation Table:
| Compound Mode of Action | Plate 2 (Drug Only) | Plate 3 (+Thymidine) | Plate 4 (+HX + Thymidine) | Conclusion |
| TS Inhibitor | Dead (<10%) | Alive (>80%) | Alive (>80%) | Specific TS Blockade |
| DHFR Inhibitor | Dead (<10%) | Dead (<10%) | Alive (>80%) | Specific DHFR Blockade |
| General Toxin | Dead (<10%) | Dead (<10%) | Dead (<10%) | Off-target / Non-specific |
Note: If Plate 3 rescues, the drug mimics Pemetrexed/5-FU behavior.[1] If only Plate 4 rescues, it mimics Methotrexate.
Part 3: Mechanistic Pathway Analysis
To understand why the AMMP-4 scaffold is effective, we must visualize its interference in the Folate Cycle. The diagram below details the enzymatic blockade points.
Figure 2: The AMMP-4 scaffold derivatives typically compete with DHF for the DHFR binding pocket or with 5,10-CH2-THF for the TS binding pocket.[1][3]
Part 4: Troubleshooting & Optimization
Solubility Issues
The AMMP-4 core is moderately polar, but lipophilic tails (added at C6) can precipitate the compound.[1]
-
Solution: Always perform a "Turbidity Check" in the cell culture media (without cells) via absorbance at 600nm.[1] If OD600 > 0.05, the compound has precipitated.[1] Use a cyclodextrin carrier or limit concentration to < 50 µM.
Folate Competition
Standard FBS (Fetal Bovine Serum) contains varying levels of folates.
-
Solution: For precise IC50 values, use Dialyzed FBS (Thermo Fisher / Gibco).[1] This removes small molecules (folates) while retaining growth factors, preventing the "folate effect" from shifting your IC50 curves to the right.[1]
Stability of the Methylthio Group
The 2-methylthio group is metabolically stable in short-term assays but can be oxidized by cellular P450s over 72+ hours.[1]
-
Control: Run a stability test by incubating the compound in cell-free media at 37°C for 72 hours and analyzing by LC-MS to ensure the parent molecule remains intact.
References
-
Gangjee, A., et al. (1995).[1] "5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates as thymidylate synthase inhibitors and antitumor agents." Journal of Medicinal Chemistry.
-
McGuire, J. J. (2003).[1] "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.
-
Suckling, C. J., et al. (2011).[1] "Diversity oriented syntheses of fused pyrimidines designed as potential antifolates."[1][4][5] Organic & Biomolecular Chemistry.
-
Visentin, M., et al. (2012).[1] "The antifolates."[1][2][4][5][6] Hematology/Oncology Clinics of North America.
-
BroadPharm. "6-amino-2-(methylthio)pyrimidin-4(3H)-one Product Page." (Example of commercial availability of the core scaffold). [1]
Sources
- 1. 6-Methyl-2-(methylthio)pyrimidin-4-amine | C6H9N3S | CID 313501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 4. Diversity oriented syntheses of fused pyrimidines designed as potential antifolates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates as thymidylate synthase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one for enzyme inhibition kinetics
Application Note: 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one as a Privileged Scaffold for Enzyme Inhibitor Discovery and Kinetic Profiling
Executive Summary
The compound 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (CAS 1023812-69-2) is a highly versatile, tri-functional building block widely utilized in the rational design of small-molecule enzyme inhibitors. Pyrimidin-4-one derivatives are privileged pharmacophores found in numerous FDA-approved therapeutics, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine[1], as well as potent inhibitors of dihydrofolate reductase (DHFR)[2] and glycogen phosphorylase[3].
This application note provides a comprehensive, self-validating workflow for utilizing this scaffold to generate targeted inhibitor libraries. It details the causality behind the chemical derivatization strategies and provides a robust protocol for evaluating the steady-state enzyme inhibition kinetics of the resulting compounds.
Mechanistic Rationale & Scaffold Causality
The strategic value of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one lies in its orthogonal reactivity, which allows for rapid, divergent library synthesis without the need for complex protecting group strategies:
-
The 6-Aminomethyl Handle: The primary amine is highly nucleophilic and sterically accessible. It readily undergoes amide coupling, reductive amination, or urea formation. Functionalizing this position is typically used to probe the solvent-exposed regions or secondary allosteric pockets of an enzyme's active site.
-
The 2-Methylthio Handle: The pyrimidine ring is inherently electron-deficient, drawing electron density away from the C2 position. The methylthio group acts as a classic leaving group for Nucleophilic Aromatic Substitution (
). While direct displacement with weak nucleophiles (like anilines) requires high-temperature fusion (e.g., 160–180 °C)[1], the thioether can be oxidized to a sulfone ( ), dramatically lowering the activation energy for and allowing for room-temperature diversification[3]. -
The Pyrimidin-4-one Core: The core acts as a rigid hydrogen-bonding network (capable of both donating and accepting hydrogen bonds via the lactam/lactim tautomerization), which is critical for anchoring the inhibitor into hinge regions of kinases or the catalytic centers of metalloenzymes.
Experimental Workflow
Divergent synthesis and kinetic screening workflow for pyrimidinone derivatives.
Protocol I: Divergent Chemical Derivatization
Objective: To synthesize a focused library of diaryl/alkyl pyrimidinones using orthogonal functionalization.
Phase A: Amide Coupling at the 6-Position
Causality: We perform the amide coupling before the
-
Activation: Dissolve 1.1 eq of the desired carboxylic acid (
) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature to form the active OAt-ester. -
Coupling: Add 1.0 eq of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one to the mixture. Stir for 2 hours.
-
Validation: Monitor completion via LC-MS. The formation of the amide bond is highly efficient. Quench with water, extract with EtOAc, and concentrate.
Phase B: Oxidation and
-
Oxidation: Dissolve the intermediate from Phase A in DCM. Add 2.2 eq of mCPBA at 0 °C. Stir for 4 hours to yield the 2-methylsulfonyl derivative. Wash with saturated
to remove benzoic acid byproducts. -
Substitution: Dissolve the sulfone intermediate in NMP. Add 1.5 eq of the desired amine (
) and 2.0 eq of DIPEA. Heat to 80 °C for 6 hours (or apply microwave irradiation at 120 °C for 20 minutes). -
Purification: Purify the final compound via preparative HPLC. Confirm purity (>95%) via NMR and HRMS prior to biological evaluation.
Protocol II: Steady-State Enzyme Kinetics
Objective: To determine the half-maximal inhibitory concentration (
Self-Validating Assay Setup:
To ensure the trustworthiness of the kinetic data, the assay must include a zero-inhibitor control (to establish
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.1 mg/mL BSA, 1 mM DTT). Prepare a 10x stock of the enzyme and a 10x stock of the substrate/cofactor mix (e.g., DHF and NADPH).
-
Inhibitor Titration (
Determination):-
In a 96-well UV-transparent plate, perform a 10-point, 3-fold serial dilution of the inhibitor in DMSO (final DMSO concentration in assay
1%). -
Add enzyme and incubate for 15 minutes at 25 °C to allow for pre-equilibration (crucial for slow-binding inhibitors).
-
Initiate the reaction by adding the substrate at a concentration equal to its
. -
Monitor the reaction continuously (e.g., absorbance at 340 nm for NADPH oxidation) for 10 minutes. Calculate initial velocities (
) from the linear portion of the curve.
-
-
Mechanism of Action (
) Profiling:-
Select 3-4 inhibitor concentrations bracketing the calculated
(e.g., 0, 0.5x, 1x, and 2x ). -
For each inhibitor concentration, vary the substrate concentration across 6 points ranging from
to . -
Measure initial velocities for all conditions.
-
-
Data Analysis & Causality:
-
Plot the data using a Michaelis-Menten non-linear regression model (GraphPad Prism).
-
Causality of the Fit: If the inhibitor is competitive (binding the active site),
remains constant while the apparent ( ) increases. If it is non-competitive (binding an allosteric site), remains constant while decreases.
-
Quantitative Data Presentation
The following table summarizes the steady-state kinetic profiling of a hypothetical library derived from the 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one scaffold against a model reductase.
Table 1: Kinetic Parameters of Pyrimidin-4-one Derivatives
| Compound ID | MOA | ||||||
| Vehicle (DMSO) | - | - | - | - | 12.5 | 4.2 | - |
| Reference | - | - | 15.2 | 8.4 | 12.3 | 18.5 | Competitive |
| Derivative 1 | Phenyl | Aniline | 450.5 | 210.1 | 12.4 | 11.2 | Competitive |
| Derivative 2 | Pyridyl | Aniline | 120.3 | 65.4 | 12.1 | 15.8 | Competitive |
| Derivative 3 | Pyridyl | 4-CN-Aniline | 28.4 | 12.2 | 12.5 | 22.4 | Competitive |
| Derivative 4 | Cyclohexyl | 4-CN-Aniline | 85.6 | 40.5 | 8.2 | 4.3 | Non-Competitive |
Note: Derivative 3 demonstrates potent competitive inhibition (increasing
References
-
The development of an effective synthetic route of rilpivirine. Journal of Antimicrobial Chemotherapy, 2013; 68(2): 250–256. URL:[Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 2022; 7(48): 44026–44041. URL:[Link]
-
Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase. Molecules, 2020; 25(22): 5463. URL:[Link]
-
SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. Synthesis, 2012; 44(07): 1109-1118. URL:[Link]
Sources
- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the synthesis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Subject: Optimization & Troubleshooting for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Welcome to the Technical Support Center. You have reached the Tier 3 Application Engineering team. Below is a comprehensive guide designed to address the specific challenges of synthesizing 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one .
This molecule presents a classic "heterocyclic conflict": you must install a basic primary amine on a pyrimidine core that possesses a labile leaving group (the S-methyl moiety) at the 2-position. Our optimized protocols prioritize regioselectivity and functional group compatibility .
Part 1: Strategic Route Selection
To achieve high purity, we strongly recommend the Phthalimide Protection Route over the direct Chloromethyl Route.
-
Route A (Recommended): Cyclization of Ethyl 4-phthalimidoacetoacetate + S-Methylisothiourea.
-
Route B (Not Recommended): Cyclization of Ethyl 4-chloroacetoacetate + S-Methylisothiourea
Amination.-
Pros: Fewer steps.
-
Cons: High risk of self-alkylation (dimerization) during amination; "brown tar" formation; difficult purification.
-
Workflow Visualization
Figure 1: Strategic workflow comparing deprotection methodologies to preserve the S-methyl group.
Part 2: Step-by-Step Optimization & Troubleshooting
Module 1: The Cyclization (Ring Formation)
The Protocol: React S-methylisothiourea sulfate (1.0 eq) with ethyl 4-phthalimidoacetoacetate (1.0 eq) in Methanol using Sodium Methoxide (NaOMe, 2.0–2.2 eq) as the base. Reflux for 4–6 hours.[4]
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent | Critical: Use anhydrous MeOH. Water hydrolyzes the |
| Incomplete decarboxylation | Ensure the reaction is refluxed sufficiently. The intermediate ester must lose | |
| Product is Oily/Sticky | Incomplete acidification | The pyrimidinone is amphoteric. Acidify carefully to pH ~5–6 with Acetic Acid (AcOH) to precipitate the free base. Strong mineral acids (HCl) may form soluble salts. |
| S-Me Odor (Strong) | Mercaptan liberation | Stop. This indicates the S-Me group is being hydrolyzed (replaced by OH) or displaced by Methoxide. Reduce reaction temperature or reduce NaOMe equivalents slightly. |
Q: Why use S-methylisothiourea Sulfate instead of the HCl salt?
A: The sulfate salt is generally less hygroscopic and easier to handle. However, you must account for the stoichiometry of the base. If using the sulfate
Module 2: The Critical Deprotection (Phthalimide Removal)[1]
This is the most sensitive step. Standard hydrazine deprotection can attack the S-methyl group at position 2, converting your target into a 2-hydrazino-pyrimidinone impurity.
Q: How do I remove the phthalimide without losing the S-methyl group? A: You have two options.
Option A: Controlled Hydrazinolysis (Standard)
-
Reagent: Hydrazine hydrate (1.05 eq). Do not use excess.
-
Solvent: Ethanol (EtOH).[1]
-
Temp: Room Temperature (RT) to 40°C. Do not reflux.
-
Monitor: Check LCMS every 30 mins. Stop immediately upon consumption of starting material.
Option B: Methylaminolysis (Recommended for High Purity)
-
Reagent: 40% Methylamine in water or methanol (5–10 eq).
-
Conditions: Stir at RT for 12–16 hours.
-
Mechanism: Methylamine opens the phthalimide ring to form N-methylphthalimide (byproduct) and releases your amine. It is less nucleophilic toward the S-methyl carbon than hydrazine is.
Module 3: Isolation & Purification
The target molecule, 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one , exists as a zwitterion.
Q: My product is stuck in the aqueous phase. How do I extract it? A: Zwitterions are notoriously difficult to extract into organic solvents like DCM or EtOAc.
-
Concentrate: Remove all alcohol/organic solvents from the reaction mixture.
-
Isoelectric Precipitation: The theoretical pKa of the pyrimidinone N-H is ~8.0, and the primary amine is ~9.5. Adjust the aqueous pH to ~8.5 .
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Extraction: Use n-Butanol or IPA/CHCl3 (1:3) for extraction. These solvent systems are polar enough to pull the zwitterion.
Part 3: Analytical Validation
Key NMR Markers for Quality Control:
| Moiety | 1H NMR Signal (DMSO-d6) | Diagnostic Check |
| S-Methyl | If absent, you have hydrolyzed to the Uracil derivative (S | |
| C5-H | Characteristic of the pyrimidinone core. | |
| Aminomethyl | If shifted downfield (>4.5), the phthalimide may still be attached. |
Common Impurity:
-
2-Hydrazino analog: If you used hydrazine and heated too long, you will see the loss of the S-Me singlet and the appearance of broad hydrazine protons. Mass spec will show M-15 (loss of Me) + 14 (N) shift (approx -1 mass unit shift, or substitution pattern changes).
References
-
Preparation of 2-thio-containing pyrimidines
- Source: Vertex AI Search / ChemicalBook / PubChem.
- Context: General synthesis of 2-methylthio-pyrimidin-4-ones via S-methylisothiourea condens
-
Link:
-
Phthalimide Deprotection Strategies
- Source: BenchChem / RSC.
- Context: Protocols for removing phthalimide groups using hydrazine vs. methylamine to avoid side reactions.
-
Link:
-
Synthesis of 6-chloromethyl intermediates (Alternative Route)
- Source: Google P
- Context: Describes the reaction of ethyl 4-chloroacetoacet
-
Link:
-
2-Methylthio-pyrimidine pKa and Properties
- Source: ChemicalBook.
- Context: Physical properties and solubility d
-
Link:
Sources
Technical Support Center: Purification of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one , a highly polar, amphoteric intermediate frequently used in the synthesis of preQ1 derivatives, kinase inhibitors, and modified nucleobases[1].
Due to its dual functional groups—a basic primary amine and an acidic pyrimidinone core—this molecule defies standard normal-phase purification strategies. Below, we provide causality-driven troubleshooting, validated protocols, and comparative data to ensure high-yield recovery.
Troubleshooting FAQs
Q1: Why does my product streak severely on silica gel and co-elute with impurities? Causality: Silica gel is populated with acidic silanol groups. The primary amine of your product interacts strongly with these silanols via hydrogen bonding and ionic interactions, causing irreversible adsorption and severe peak tailing. Furthermore, the molecule's amphoteric nature leads to zwitterion formation. Zwitterions are highly polar and virtually insoluble in standard normal-phase eluents (e.g., Hexane/EtOAc or DCM/MeOH), causing the compound to precipitate on the column or elute as a broad, impure band.
Q2: I lost my product during the aqueous workup. How can I recover it? Causality: 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is highly water-soluble at both low and high pH extremes. At pH < 3, the primary amine is protonated, forming a water-soluble ammonium cation. At pH > 11, the pyrimidin-4-one core (pKa ~8.5–9.0) is deprotonated, forming a water-soluble pyrimidinolate anion. Solution: If your product is trapped in the aqueous phase, you must adjust the pH to the molecule's isoelectric point (pI ~7.0–8.0) . At this pH, the molecule exists as a net-neutral zwitterion, which minimizes hydration and maximizes intermolecular lattice interactions, forcing it to precipitate out of the aqueous solution[2][3].
Q3: My reaction mixture contains unreacted non-basic pyrimidinone starting materials. How do I selectively isolate the aminomethyl product? Causality: If your starting material lacks the basic aminomethyl group (e.g., 6-chloromethyl or 6-cyano precursors), you can exploit this pKa difference using Strong Cation Exchange (SCX) chromatography [4][5]. Solution: When loaded onto an SCX resin (containing sulfonic acid groups), the basic primary amine of your product forms a strong ionic bond with the resin. Non-basic impurities simply wash through with methanol. The purified product is then "released" using methanolic ammonia, which neutralizes the interaction[6].
Data Presentation: Comparison of Purification Strategies
The following table summarizes the quantitative and qualitative parameters of the three primary purification methods for this compound to help you select the optimal workflow for your scale.
| Purification Method | Typical Yield | Purity | Scalability | Time Required | Best Used For |
| Isoelectric Precipitation | 75% – 85% | >95% | Very High (Multi-gram/kg) | 4 – 6 hours | Crude mixtures with high organic impurity loads; Large-scale synthesis. |
| SCX Catch-and-Release | 85% – 95% | >98% | Medium (Milligram to Gram) | 1 – 2 hours | Removing non-basic starting materials; Library synthesis; Small scale. |
| Reverse-Phase HPLC | 60% – 70% | >99% | Low (Milligram scale) | 2 – 4 hours | Final polishing for biological assays; Removing closely related amine impurities. |
Experimental Protocols
Protocol A: Isoelectric Precipitation (Scalable & Solvent-Free)
This protocol is a self-validating thermodynamic system: the product will only precipitate when the exact isoelectric point is reached, leaving structurally distinct impurities in solution[3].
-
Acidification & Extraction: Suspend the crude reaction mixture in water (10 mL/gram of crude). Slowly add 1M HCl(aq) until the pH reaches ~2.0. The product will dissolve as a hydrochloride salt.
-
Organic Wash: Transfer the acidic aqueous layer to a separatory funnel. Extract with Ethyl Acetate (3 × 10 mL) to remove neutral/acidic organic impurities (e.g., unreacted starting materials, oxidized sulfur species). Discard the organic layers.
-
Isoelectric Adjustment: Transfer the retained aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath. Slowly add 1M NaOH(aq) dropwise while monitoring with a pH meter.
-
Precipitation: Stop the addition when the pH reaches 7.0–7.5. A thick white/beige precipitate of the zwitterionic product will form.
-
Maturation & Isolation: Stir the suspension at 4 °C for 2 hours to ensure complete crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 5 mL) followed by cold ethanol (5 mL), and dry under high vacuum.
Protocol B: Strong Cation Exchange (SCX) Catch-and-Release
Ideal for rapid purification of small-to-medium scale batches[4][5].
-
Resin Conditioning: Pre-condition a propylsulfonic acid-silica SCX cartridge (e.g., ISOLUTE SCX-2) with 2 column volumes (CV) of Methanol.
-
Loading: Dissolve the crude mixture in a minimum amount of Methanol (or Methanol/DCM mixture) and load it onto the cartridge. The basic amine will bind to the sulfonic acid sites[6].
-
Washing (Catch): Wash the cartridge with 3 CV of Methanol. This removes all non-basic impurities.
-
Elution (Release): Elute the target compound by passing 2-3 CV of 2M Ammonia in Methanol through the cartridge.
-
Concentration: Evaporate the methanolic ammonia eluent under reduced pressure to yield the pure free-base product.
Mandatory Visualization: Isoelectric Precipitation Workflow
The following diagram maps the logical phase-separation pathway utilized in Protocol A.
Caption: Logical phase-separation workflow for the isoelectric precipitation of amphoteric pyrimidinones.
References
-
Synthesis of O6-alkylated preQ1 derivatives Beilstein Journal of Organic Chemistry (2021). URL:[Link]
-
Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates LCGC International (2021). URL:[Link]
-
The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Combinatorial Chemistry & High Throughput Screening (2002). URL:[Link]
-
Recent advances on protein separation and purification methods ResearchGate / Food Chemistry (2020). URL:[Link]
Sources
- 1. BJOC - Synthesis of O6-alkylated preQ1 derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries prepared by solution-phase methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Synthesis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Welcome to the technical support center for the synthesis of 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and field-proven insights for overcoming the common challenge of low yield in this multi-step synthesis.
Introduction: The Challenge of Synthesizing 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by low overall yields. The challenges typically arise not from a single problematic step, but from an accumulation of moderate losses and side reactions across a three-stage process: pyrimidinone ring formation, C6-methyl functionalization, and final amination. This guide provides a systematic approach to identifying and resolving these bottlenecks.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low (<20%). Where is the most logical place to start my investigation?
Answer: A low overall yield is a cumulative problem. The most effective approach is to systematically assess the yield and purity of the product at each major stage of the synthesis. Do not proceed to the next step until the previous one is optimized.
The typical synthetic route involves three key transformations. You must isolate and characterize the intermediate at each stage to pinpoint the source of yield loss.
Caption: Troubleshooting workflow for the synthesis.
Start by ensuring the initial condensation to form the pyrimidine ring is high-yielding, as errors here will cascade. The S-methylation step is typically very efficient, often achieving yields of over 95%.[1] The most common points of failure are the C6-halogenation and the final amination steps.
Question 2: The initial condensation of thiourea and ethyl acetoacetate gives a poor yield of 2-thio-6-methyluracil. What can I do?
Answer: This is a classic cyclocondensation reaction that is highly dependent on the base and reaction conditions.[2]
-
Cause 1: Ineffective Base/Solvent System. The reaction requires a strong base to deprotonate the ethyl acetoacetate, forming the enolate for subsequent reaction. Sodium ethoxide in anhydrous ethanol is the standard and most effective system. Using weaker bases like potassium carbonate is often insufficient.
-
Mitigation:
-
Ensure your ethanol is absolutely anhydrous. Water will consume the sodium ethoxide and can hydrolyze the ester.
-
Use freshly prepared sodium ethoxide or a high-quality commercial solution. Sodium ethoxide can degrade upon storage.
-
The order of addition matters. Typically, the base is added to the ethanol first, followed by the dropwise addition of ethyl acetoacetate, and finally the thiourea.
-
-
Cause 2: Incomplete Reaction. The reaction may require extended reflux to go to completion.
-
Mitigation: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after 3-4 hours of reflux, consider adding a small additional portion of base. An established procedure for a similar synthesis suggests a reflux time of 1.5 hours can be sufficient if conditions are optimal.[3]
-
Cause 3: Side Reactions. The primary competing reaction is the self-condensation of ethyl acetoacetate. This is minimized by maintaining a good reaction concentration and ensuring the thiourea is present to trap the activated ester.
Question 3: The NBS bromination of the C6-methyl group is messy, with multiple spots on TLC and a low yield of the desired 6-(bromomethyl) product.
Answer: Free-radical bromination of the methyl group is a critical and often problematic step. Selectivity is key.
-
Cause 1: Incorrect Solvent. The choice of solvent is crucial for the success of NBS bromination. Non-polar solvents are required.
-
Mitigation: Use carbon tetrachloride (CCl₄) or benzene. Polar solvents can promote ionic pathways, leading to ring bromination instead of methyl group bromination.
-
Cause 2: Insufficient Radical Initiation. The reaction requires a radical initiator to begin the chain reaction.
-
Mitigation: Use a catalytic amount (1-2 mol%) of AIBN (azobisisobutyronitrile) or benzoyl peroxide. Additionally, initiation with a sunlamp or a standard incandescent bulb is often necessary to ensure a steady rate of reaction.
-
Cause 3: Over-bromination or Ring Bromination. The pyrimidine ring itself can be susceptible to electrophilic attack, and the desired monobrominated product can undergo a second radical bromination to give a dibrominated side product.
-
Mitigation:
-
Add the NBS portion-wise over the course of the reaction to maintain a low, steady concentration of bromine.
-
Monitor the reaction carefully by TLC or ¹H NMR. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product.
-
Ensure the reaction mixture is not acidic, as this can promote electrophilic ring addition.
-
Question 4: The final amination step to introduce the aminomethyl group is low-yielding and difficult to purify.
Answer: This is arguably the most challenging step due to the high reactivity of the bromomethyl intermediate and the potential for over-alkylation of the amine.
-
Cause 1: Direct Amination with Ammonia. Using ammonia (either aqueous or as a solution in methanol) directly often leads to a mixture of the desired primary amine, the secondary amine (from reaction of the product with another molecule of the bromide), and even the tertiary amine. Separating these is extremely difficult.
-
Cause 2: Elimination Side Reactions. If a strong, sterically hindered base is used to deprotonate the amine, it can instead promote elimination of HBr to form an exocyclic methylene species.
Recommended Solution: The Gabriel Synthesis
The most reliable method for cleanly installing a primary amine is the Gabriel synthesis. This multi-step process avoids over-alkylation and provides a pure product.
-
Alkylation: React the 6-(bromomethyl) intermediate with potassium phthalimide in an aprotic polar solvent like DMF. This reaction is typically clean and high-yielding.
-
Deprotection: Cleave the resulting phthalimide group using hydrazine hydrate in ethanol under reflux. The desired primary amine is released, and the phthalhydrazide byproduct precipitates out of solution and can be easily removed by filtration.
This method adds two steps but dramatically improves the yield and purity of the final product, simplifying the final purification to a simple filtration and concentration.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most common and reliable synthetic pathway?
The most robust pathway begins with the condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, followed by S-methylation, radical bromination of the C6-methyl group, and finally, conversion of the resulting bromide to the amine via the Gabriel synthesis.
Caption: Recommended synthetic pathway.
FAQ 2: What are the critical intermediates I need to characterize to ensure my reaction is on track?
You must characterize the product of each step.
-
2-Thio-6-methyluracil: Verify by ¹H NMR (disappearance of ethyl ester signals) and melting point.
-
2-Methylthio-6-methyl-1H-pyrimidin-4-one: Verify by ¹H NMR (appearance of a singlet around 2.5 ppm for the -SMe group).[4]
-
6-(Bromomethyl)-2-methylthio-1H-pyrimidin-4-one: Verify by ¹H NMR (disappearance of the C6-methyl singlet and appearance of a new singlet for the -CH₂Br group around 4.5 ppm). Mass spectrometry is also crucial to confirm monobromination.
FAQ 3: Are there alternatives to the Gabriel Synthesis for the amination step?
Yes, though they have their own challenges.
-
Sodium Azide followed by Reduction: React the bromide with sodium azide to form an azidomethyl intermediate. This is then reduced to the amine using a reagent like H₂/Pd-C, or triphenylphosphine (Staudinger reaction). This method is effective but involves using potentially explosive azide reagents.
-
Hexamethylenetetramine (Delepine Reaction): Reaction of the bromide with hexamine followed by acidic hydrolysis can also yield the primary amine.
| Amination Method | Pros | Cons |
| Direct Amination (Ammonia) | One step, inexpensive reagent. | Low yield, difficult purification, over-alkylation is a major issue. |
| Gabriel Synthesis | High yield of pure primary amine, avoids over-alkylation. | Two additional steps (protection/deprotection). |
| Azide Reduction | Generally clean conversion, high yields. | Use of potentially hazardous/explosive azide reagents. |
Part 3: Key Experimental Protocols
Protocol A: Optimized Condensation for 2-Thio-6-methyluracil
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of anhydrous ethanol.
-
Carefully add 5.0 g (0.22 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
To the stirred solution, add 13.0 g (0.17 mol) of thiourea.
-
Add 22.1 g (0.17 mol) of ethyl acetoacetate dropwise over 30 minutes.
-
Heat the mixture to reflux and maintain for 2 hours. A thick white precipitate will form.
-
Cool the reaction to room temperature and then in an ice bath.
-
Filter the solid sodium salt of the product. Wash the filter cake with cold ethanol.
-
Dissolve the salt in warm water and acidify with glacial acetic acid until precipitation is complete.
-
Filter the white solid, wash with water, and dry under vacuum to yield 2-thio-6-methyluracil. (Expected Yield: 85-93%).[3]
Protocol B: Selective Bromination of the C6-Methyl Group
-
In a flask protected from moisture and equipped with a reflux condenser and light source, suspend 10.0 g (0.064 mol) of 2-methylthio-6-methyl-1H-pyrimidin-4-one in 150 mL of dry carbon tetrachloride.
-
Add 11.4 g (0.064 mol) of N-bromosuccinimide (NBS) and 0.1 g (0.6 mmol) of AIBN.
-
Heat the mixture to a gentle reflux while irradiating with a 100W light bulb.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats to the surface (2-4 hours).
-
Cool the mixture and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure. The crude 6-(bromomethyl) intermediate can often be used in the next step without further purification. If necessary, purify by recrystallization from ethyl acetate/hexanes.
Protocol C: Gabriel Synthesis for Aminomethyl Introduction
-
Alkylation: Dissolve the crude 6-(bromomethyl) intermediate (approx. 0.064 mol) in 100 mL of dry DMF. Add 13.0 g (0.070 mol) of potassium phthalimide.
-
Heat the mixture to 70 °C and stir for 4 hours.
-
Pour the reaction mixture into 400 mL of cold water. The solid phthalimide product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry.
-
Deprotection: Suspend the dried phthalimide intermediate in 150 mL of ethanol. Add 4.0 mL (0.08 mol) of hydrazine hydrate.
-
Heat the mixture to reflux for 2 hours. A dense white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter to remove the precipitate.
-
Concentrate the ethanolic filtrate under reduced pressure. The residue can be purified by recrystallization or by conversion to its HCl salt to yield the final product, 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one.
References
- Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
-
Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. Available at: [Link]
-
Pérez, M. A., et al. (2015). Synthesis of 6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione. Molbank, 2015(1), M843. Available at: [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]
-
PubChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]
-
Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14, 5313-5316. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]
-
Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
Sources
Technical Support Center: Solubilization Strategies for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one . This compound is a highly valuable building block in drug discovery (particularly for kinase inhibitors and novel heterocycles), but its physicochemical properties make it exceptionally difficult to handle in both aqueous biological assays and organic synthesis.
This guide synthesizes field-proven methodologies and mechanistic chemical principles to help you troubleshoot and overcome these solubility bottlenecks.
Mechanistic Overview: Why is this compound so insoluble?
To solve a solubility issue, we must first understand the causality behind it. The insolubility of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is driven by two compounding molecular features:
-
Tautomerism and Hydrogen-Bonded Dimers: The pyrimidin-4-one core exists in a tautomeric equilibrium with its pyrimidin-4-ol form. In the solid state and in non-polar solutions, the lactam (pyrimidin-4-one) form dominates, driving the formation of exceptionally strong, cyclic hydrogen-bonded dimers[1]. This supramolecular preorganization creates a rigid crystal lattice that resists dissolution in standard organic solvents like dichloromethane (DCM) or ethyl acetate[2].
-
Zwitterionic Character: The molecule possesses a basic primary amine on the aminomethyl group (pKa ~9.5) and a weakly acidic proton on the pyrimidinone ring (pKa ~8.5). Near physiological pH (pH 7.0–8.0), the molecule exists largely as a zwitterion or a highly polar neutral species. At this isoelectric point, the net charge is zero, and intermolecular ionic interactions reach their maximum, dropping aqueous solubility to near zero[3].
Fig 1: pH-dependent ionization states dictating the solubility profile of the pyrimidinone.
Quantitative Solubility Matrix
Understanding the solvent-solute interaction is critical for experimental design. The table below summarizes the expected solubility profile based on the disruption of the compound's hydrogen-bonding network.
| Solvent / Condition | Solubility Level | Mechanistic Rationale |
| Water (pH 7.4) | Very Low (<0.1 mg/mL) | Molecule is at its isoelectric point; zwitterionic pairing forms an unbreakable intermolecular lattice. |
| Water (pH 2.0) | High (>10 mg/mL) | Protonation of the primary amine forms a highly soluble cationic salt, disrupting the zwitterion. |
| Water (pH 11.0) | High (>10 mg/mL) | Deprotonation of the pyrimidinone core forms a soluble anionic salt. |
| Hexane / Toluene | Insoluble | Non-polar solvents cannot disrupt the strong pyrimidinone hydrogen-bonded dimers. |
| DCM / EtOAc | Low (<1 mg/mL) | Weak H-bond acceptors are insufficient to break the crystal lattice. |
| DMSO / DMF | Moderate (~10-50 mM) | Strong H-bond acceptors successfully compete with and disrupt pyrimidinone dimers. |
Frequently Asked Questions (FAQs)
Q: Why does my compound crash out immediately when I dilute my DMSO stock into PBS for a biological assay? A: This is a classic "salting-out" effect combined with isoelectric precipitation. While 100% DMSO acts as a strong hydrogen-bond acceptor to keep the pyrimidinone dimers separated[2], diluting it into Phosphate-Buffered Saline (pH 7.4) forces the molecule back into its zwitterionic state[3]. Because water is a poor solvent for the neutral zwitterion, the compound rapidly re-aggregates and precipitates. Solution: Keep your final assay concentration below 50 µM, or use a surfactant (like 0.01% Tween-20) to stabilize the transient supersaturation.
Q: I need to use this compound in an organic synthesis reaction (e.g., amide coupling), but it won't dissolve in DCM. What should I do? A: You cannot use DCM as the primary solvent. The intermolecular hydrogen bonds of the pyrimidin-4-one core are too strong. You must use a polar aprotic solvent like DMF or NMP. Alternatively, if you must use DCM, you should first protect the primary amine (e.g., with a Boc group). Boc-protection eliminates the zwitterionic character and adds lipophilicity, dramatically increasing solubility in halogenated solvents.
Q: Is it safe to use heat or sonication to force the compound into solution? A: Sonication is highly recommended as it provides the mechanical energy needed to break the crystal lattice without thermal degradation. Heating is effective but must be done cautiously. The methylthio (-SCH3) group at position 2 is susceptible to oxidation to a sulfoxide or sulfone if heated excessively in the presence of atmospheric oxygen. If you must heat the solution (e.g., >60°C), do so under an inert atmosphere (nitrogen or argon).
Self-Validating Experimental Protocols
To ensure reproducibility, follow these step-by-step methodologies. Each protocol is designed to be self-validating—meaning you will observe a distinct physical change (e.g., clearing of a suspension) that confirms success.
Protocol A: Preparation of a Stable 10 mM Aqueous Stock via Transient Acidification
Use this protocol when you need a high-concentration aqueous stock for downstream biological testing or salt-formation.
-
Weighing: Weigh 17.1 mg (0.1 mmol) of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one into a 5 mL glass vial.
-
Suspension: Add 1.0 mL of LC-MS grade water. Validation checkpoint: The compound will float or form a cloudy white suspension. It will not dissolve.
-
Acidification (Causality Step): Add exactly 110 µL of 1.0 M HCl (1.1 equivalents). The addition of the chloride ion disrupts the zwitterionic pairing, replacing the intermolecular pyrimidinone-amine interaction with a solvent-separated ion pair.
-
Agitation: Vortex for 30 seconds, followed by bath sonication for 2 minutes.
-
Validation: The solution must transition from a cloudy suspension to a completely clear, pale-yellow liquid. If slight turbidity remains, add an additional 10 µL of 1.0 M HCl and sonicate again.
-
Storage: Store this acidic stock (pH ~2-3) at -20°C. Note: Only neutralize the pH immediately before the assay, and only after diluting to your final working concentration (<100 µM).
Protocol B: in situ Solubilization via Boc-Protection for Organic Synthesis
Use this protocol to solubilize the building block for subsequent lipophilic organic reactions.
-
Solvent Selection: Suspend 1.0 equivalent of the compound in a 4:1 mixture of DCM and Methanol (0.2 M concentration). The methanol acts as a co-solvent to slightly swell the solid lattice.
-
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.
-
Protection: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Reaction & Solubilization: Stir at room temperature. As the primary amine reacts with Boc₂O, the zwitterionic network is permanently destroyed.
-
Validation: Within 2 to 4 hours, the opaque suspension will clarify into a homogeneous solution, self-validating that the protection is complete and the solubility bottleneck has been bypassed.
Solubilization Decision Workflow
Fig 2: Decision tree for solubilizing the compound based on downstream experimental applications.
References
To ensure the highest standards of scientific integrity, the mechanistic claims regarding pyrimidinone tautomerism, hydrogen bonding, and isoelectric solubility in this guide are grounded in the following authoritative sources:
-
Title: Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis and Self-Association of 4-Pyrimidinones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Isoelectric point Source: Wikipedia URL: [Link]
Sources
Technical Support Center: Stabilizing 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of functionalized pyrimidines in solution. 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is a highly versatile building block, but its dual reactive centers—an oxidizable thioether and a nucleophilic primary amine—make it notoriously unstable if mishandled.
This guide provides a mechanistic breakdown of its degradation pathways, self-validating troubleshooting logic, and field-proven protocols to ensure absolute reproducibility in your experimental workflows.
Part 1: Core FAQs (Mechanistic Insights)
Q1: Why does my stock solution degrade rapidly at room temperature, often turning yellow or cloudy? A1: The instability is driven by a self-catalyzing degradation loop involving two distinct reactive moieties on the pyrimidinone scaffold. First, the C2-methylthio group (-SCH₃) is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), forming sulfoxides or sulfones[1]. Once oxidized, the C2 position becomes highly electrophilic. Second, if the compound is in its free base form, the C6-aminomethyl group acts as a potent nucleophile. The oxidized C2 of one molecule is rapidly attacked by the C6-amine of another, leading to intermolecular dimerization and subsequent precipitation (cloudiness). The yellowing is typically indicative of the initial thioether oxidation.
Q2: How does pH affect the stability of the methylthio and pyrimidinone groups? A2: The pyrimidin-4-one core undergoes lactam-lactim tautomerism. In highly alkaline solutions (pH > 8.0), the lactim form is deprotonated, and the C2-methylthio group becomes vulnerable to nucleophilic aromatic substitution (SNAr) by hydroxide ions, leading to hydrolysis and the formation of inactive uracil derivatives. Conversely, highly acidic conditions (pH < 2.0) can protonate the pyrimidine ring, facilitating the cleavage of the thioether bond. Maintaining a slightly acidic to neutral pH (4.5–6.0) is optimal for minimizing these hydrolytic pathways.
Q3: Why is the dihydrochloride salt form strictly recommended over the free base? A3: Salt engineering is a critical aspect of stabilizing aminomethyl-functionalized pyrimidines[2]. Converting the primary amine to a dihydrochloride salt protonates the amine (-NH₃⁺), quenching its nucleophilicity. This completely halts the intermolecular condensation reactions mentioned in Q1 and prevents carbamate formation (reaction with atmospheric CO₂). Furthermore, the salt form significantly enhances aqueous solubility, handling properties, and solid-state stability[2].
Part 2: Visualizing Degradation & Troubleshooting
To effectively troubleshoot, you must understand the causality of the degradation. Below are the mechanistic pathways and a logic tree to diagnose solution failures.
Mechanistic degradation pathways of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one in solution.
Troubleshooting logic tree for resolving solution instability and compound degradation issues.
Part 3: Quantitative Stability Data
The following table summarizes the self-validating stability profiles of the compound under various environmental conditions. Use this matrix to select the appropriate solvent system for your specific assay duration.
| Solvent System | pH | Temperature | Atmosphere | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| DMSO (Anhydrous) | N/A | 25°C | Ambient Air | < 48 hours | Thioether Oxidation / Dimerization |
| DMSO (Anhydrous) | N/A | -20°C | Argon | > 6 months | None (Stable) |
| Aqueous Buffer | 7.4 | 37°C | Ambient Air | ~ 72 hours | Hydrolysis / Oxidation |
| Aqueous Buffer | 5.0 | 4°C | Argon | > 4 weeks | Slow Hydrolysis |
| Methanol | N/A | 25°C | Ambient Air | < 5 days | Solvolysis / Oxidation |
Part 4: Experimental Protocols
Protocol 1: Conversion of Free Base to Dihydrochloride Salt
If you have procured the free base, it is imperative to convert it to the dihydrochloride salt prior to creating long-term stock solutions to ensure stability and solubility[2].
Step-by-Step Methodology:
-
Dissolution: Suspend 10 mmol of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one free base in 20 mL of anhydrous ethanol under an inert Argon atmosphere.
-
Cooling: Transfer the reaction flask to an ice bath and allow the solution to equilibrate to 0–5 °C.
-
Acidification: Dropwise, add 25 mmol (2.5 equivalents) of 4M HCl in dioxane while maintaining vigorous magnetic stirring. Note: The excess HCl ensures complete protonation of both the primary amine and the pyrimidine core.
-
Crystallization: Remove the ice bath and stir at room temperature for 2 hours. A white to off-white precipitate (the dihydrochloride salt) will form.
-
Isolation: Filter the precipitate under a vacuum, wash twice with 10 mL of cold anhydrous diethyl ether to remove residual acid and organic impurities, and dry in a vacuum desiccator overnight. Store the resulting powder sealed in dry, room temperature conditions.
Protocol 2: Preparation of Ultra-Stable Stock Solutions
To prevent the oxidation of the methylthio group[1] and maintain the protonation state of the amine, follow this rigorous stock preparation workflow.
Step-by-Step Methodology:
-
Solvent Degassing: Sparge anhydrous DMSO or a pH 5.0 acetate buffer with Argon gas for 15–20 minutes to completely displace dissolved oxygen.
-
Weighing: Accurately weigh the dihydrochloride salt form of the compound. Do not use the free base for long-term storage solutions.
-
Dissolution: Dissolve the compound in the degassed solvent to achieve your target concentration (e.g., 10 mM). Vortex gently until the solution is completely clear.
-
Aliquotting: Dispense the solution into single-use, amber glass HPLC vials to prevent photo-oxidation. Purge the headspace of each vial with Argon before sealing with PTFE-lined caps.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80 °C freezer. Thaw only the required volume immediately prior to the experiment to prevent freeze-thaw degradation.
Part 5: References
Sources
Technical Support Center: Pyrimidine Synthesis Troubleshooting & Optimization
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this resource for researchers, chemists, and drug development professionals. Pyrimidine scaffolds are ubiquitous in pharmaceuticals, but their synthesis—whether through the classic Pinner condensation or the Biginelli multicomponent reaction (MCR)—is notoriously prone to side product formation[1][2].
This guide moves beyond basic recipes. Here, we dissect the causality behind side reactions, providing self-validating protocols and mechanistic troubleshooting to ensure high-fidelity synthesis.
Mechanistic Divergence & Side Product Formation
Understanding why a reaction fails is the prerequisite to fixing it. In the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), the reaction must proceed through an acylimine intermediate (the Kappe mechanism)[3][4]. If the kinetics of the reaction are not strictly controlled by the catalyst and solvent, the pathway diverges into dead-end intermediates or stable side products[5].
Mechanistic pathways and side product divergence in the Biginelli reaction.
Troubleshooting Guides (Q&A)
Issue 1: Knoevenagel Adduct Formation in Biginelli Reactions
Q: My Biginelli MCR is yielding significant amounts of the Knoevenagel condensation side product instead of the desired DHPM. What is going wrong?
The Causality: The Biginelli reaction is a delicate kinetic race. According to the accepted mechanism, the condensation of urea and the aldehyde to form the acylimine must occur first[4][5]. If the aldol condensation between the aldehyde and the β-ketoester outpaces this step, you generate a stable Knoevenagel adduct[6]. This bypass is highly favored in the absence of a proper Lewis acid or when using basic impurities. The Solution: Pre-mix the aldehyde and urea with your catalyst (e.g., Bi(NO₃)₃ or Cu(OTf)₂) for 15-30 minutes to pre-form the acylimine intermediate before adding the 1,3-dicarbonyl compound[5][7].
Issue 2: Regioisomer Mixtures in Pinner-Type Condensations
Q: During the condensation of amidines with asymmetric 1,3-dicarbonyls, I am observing a 60:40 mixture of pyrimidine regioisomers. How can I drive regioselectivity?
The Causality: The Pinner synthesis relies on the condensation of a C-N-C fragment (amidine) with a 3-carbon dicarbonyl[2][8]. When the dicarbonyl is asymmetric, its two carbonyl carbons possess differential electrophilicity. Thermodynamic control (high heat, long reaction times) often leads to equilibration and poor regioselectivity. The Solution: Shift to kinetic control. Lower the reaction temperature and utilize a bulky Lewis acid catalyst. The more nucleophilic nitrogen of the amidine will selectively attack the most sterically accessible, highly electrophilic carbonyl carbon first, locking in the desired regiochemistry.
Issue 3: Ring Degradation During Thioether Oxidation
Q: When synthesizing 2-sulfonylpyrimidines from 2-thiopyrimidines, I am seeing over-oxidation (N-oxides) and ring degradation. How can I control this?
The Causality: The pyrimidine ring is electron-deficient, but harsh oxidants (like excess m-CPBA at room temperature) can still N-oxidize the ring nitrogens or cause complete hydrolytic cleavage of the newly formed sulfone[8]. The Solution: Strictly control stoichiometry (exactly 2.05 equivalents of m-CPBA) and maintain the reaction at 0 °C. Quench immediately with sodium thiosulfate upon completion to destroy unreacted peroxide species[8].
Quantitative Data: Catalyst Impact on Biginelli Side Products
Selecting the right catalyst is the single most important factor in suppressing side products during DHPM synthesis. The table below summarizes the causality between reaction conditions and product distribution.
| Catalyst / Condition | Solvent | Temp (°C) | Target DHPM Yield | Major Side Product | Mechanistic Reason |
| Uncatalyzed | EtOH | 78 | <20% | Bisureide & Knoevenagel | Lack of acylimine activation allows competing bimolecular reactions[6]. |
| HCl (catalytic) | EtOH | 78 | 60-70% | Knoevenagel adduct | Standard pathway, but moderate kinetic control allows some aldol bypass[4]. |
| Bi(NO₃)₃ | MeCN | Reflux | 80-90% | Trace Bisureide | Specifically accelerates urea-aldehyde condensation[5]. |
| Cu(OTf)₂ | MeCN | 25 | 85-95% | Trace unreacted SM | Strong Lewis acidity stabilizes the acylimine intermediate at room temp[7]. |
| MOF-303 (Defects) | None | 80 | 94-99% | None observed | Dual acid-base sites in the MOF enhance reactant diffusion and conversion[9]. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols include built-in validation checkpoints.
Protocol A: Cu(OTf)₂-Catalyzed Regioselective Biginelli Synthesis
Objective: Synthesize 3,4-dihydropyrimidin-2(1H)-ones while completely suppressing the Knoevenagel side product[7].
-
Acylimine Pre-formation: In a flame-dried round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and urea (1.2 eq) in anhydrous acetonitrile (0.5 M).
-
Catalyst Addition: Add Cu(OTf)₂ (10 mol%) to the stirring mixture at room temperature. Stir for 30 minutes.
-
Validation Checkpoint 1: Monitor by TLC. The aldehyde spot should significantly diminish, indicating the formation of the highly reactive acylimine intermediate.
-
-
Dicarbonyl Addition: Dropwise add the β-ketoester (1.0 eq) over 10 minutes to prevent thermal spiking.
-
Cyclization: Stir the reaction at room temperature for 4–6 hours.
-
Validation Checkpoint 2: LC-MS analysis should show a dominant peak for the target DHPM mass, with no M+ mass corresponding to the Knoevenagel adduct.
-
-
Workup: Quench with ice water. The DHPM will typically precipitate. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: Controlled Oxidation of 2-Thiopyrimidines to 2-Sulfonylpyrimidines
Objective: Achieve complete oxidation to the sulfone without generating pyrimidine N-oxides[8].
-
Reaction Setup: Dissolve the 2-(alkylthio)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath.
-
Oxidant Addition: Slowly add m-CPBA (2.05 eq, assuming 70-75% purity) in small portions over 20 minutes.
-
Validation Checkpoint 1: The solution may become cloudy as m-chlorobenzoic acid precipitates. Do not let the internal temperature exceed 5 °C.
-
-
Monitoring: Stir at 0 °C to room temperature for 4-6 hours. Monitor via TLC until the intermediate sulfoxide completely converts to the sulfone.
-
Quenching (Critical): Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant, preventing late-stage N-oxidation[8].
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate (3x) to remove m-chlorobenzoic acid, dry over anhydrous sodium sulfate, and concentrate.
Diagnostic Workflow
Use the following logic tree to rapidly diagnose and resolve issues in your pyrimidine synthesis workflows.
Diagnostic workflow for resolving pyrimidine synthesis side products.
Frequently Asked Questions (FAQs)
Q: Why does my pyrimidine synthesis fail when using highly electron-rich aromatic aldehydes? A: Electron-donating groups (e.g., -OMe, -OH) on the benzaldehyde ring stabilize the positive charge on the aldehyde carbon, making it less electrophilic. This severely slows down the initial nucleophilic attack by urea, causing the reaction to stall or allowing side reactions to take over. You must compensate by using a stronger Lewis acid catalyst or elevating the reaction temperature.
Q: How do I avoid N-alkylation when trying to O-alkylate a pyrimidinone? A: Pyrimidinones exhibit lactam-lactim tautomerism. Alkylation under standard basic conditions (e.g., K₂CO₃ in DMF) often yields the thermodynamically more stable N-alkylated product. To force O-alkylation, use silver salts (e.g., Ag₂CO₃). Silver has a high affinity for halogens (from your alkyl halide) and coordinates with the nitrogen, sterically hindering it and directing the electrophile to the oxygen atom.
Q: Can I run the Biginelli reaction without a solvent to reduce hydrolysis side products? A: Yes. Solvent-free conditions, often facilitated by grinding or using heterogeneous catalysts like defect-rich MOF-303, have been shown to drastically reduce hydrolysis of starting materials, improve diffusion, and push yields above 95%[9][10].
References
- Avoiding side product formation in pyrimidine synthesis - Benchchem Benchchem.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate ResearchG
- Biginelli reaction - Wikipedia Wikipedia.
- The Biginelli reaction in different solvents and in presence of bismuth nitr
- 2-Chloro-4-(methylsulfonyl)pyrimidine|Research Chemical - Benchchem Benchchem.
- Mechanism of Biginelli reaction - ResearchGate ResearchG
- Synthesis of pyrimidine derivatives under solvent-free conditions - ResearchGate ResearchG
- A microdroplet-accelerated Biginelli reaction: mechanisms and separ
- Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity - IJISRT IJISRT.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sctunisie.org [sctunisie.org]
- 6. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. 2-Chloro-4-(methylsulfonyl)pyrimidine|Research Chemical [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one assay variability and reproducibility
Technical Support Center: 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one. This resource is designed to provide expert insights and practical solutions to common challenges related to assay variability and reproducibility. By understanding the underlying causes of these issues, you can develop robust and reliable assays for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications and corresponding assays for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one?
A1: 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is a pyrimidine derivative, a class of compounds with diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The specific assays for this compound will depend on its intended application.
Common assays include:
-
Quantitative Analysis : High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to determine the compound's concentration in various biological matrices.[4]
-
In Vitro Cytotoxicity Assays : The MTT assay is frequently used to assess the compound's effect on the proliferation of cancer cell lines.[1]
-
Enzyme Inhibition Assays : If the compound is being investigated as an enzyme inhibitor, specific assays are designed to measure its impact on enzyme activity.[5] These assays monitor the rate of substrate conversion to product.[6]
-
Antimicrobial Susceptibility Tests : The agar well diffusion method is a common technique to evaluate the antimicrobial properties of pyrimidine derivatives.[5]
Q2: What are the primary sources of variability in assays involving this compound?
A2: Variability in assays with 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one can arise from several factors:
-
Compound Stability and Handling : The compound is a solid at room temperature. Proper storage in a dark, inert atmosphere is crucial. Its stability in various solvents and at different pH levels should be determined empirically, as degradation can lead to inconsistent results.
-
Reagent Quality and Consistency : Lot-to-lot variation in reagents, including buffers, enzymes, and cell culture media, can significantly impact assay performance.[7][8]
-
Instrument Performance : Fluctuations in instrument performance, such as pressure changes in an HPLC or temperature instability in an incubator, can introduce variability.[9][10]
-
Experimental Technique : Inconsistent pipetting, timing, or cell handling can lead to significant errors, especially in sensitive assays.[11][12]
Q3: How can I ensure the stability and proper handling of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one in my experiments?
A3: To ensure stability and proper handling:
-
Storage : Store the solid compound at room temperature in a dark place under an inert atmosphere. For long-term storage, consider -20°C as recommended by some suppliers.[13]
-
Solubility : Test the compound's solubility in various solvents to find the most suitable one for your assay.[12] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Working Solutions : Prepare working solutions fresh for each experiment from a stock solution. The stability of the compound in your specific assay buffer should be validated.
Troubleshooting Guides
Guide 1: Chromatographic Assays (HPLC & LC-MS/MS)
Q: I'm observing poor peak shape (tailing, fronting, or splitting) and retention time shifts in my HPLC analysis. What could be the cause and how can I fix it?
A: Poor peak shape and retention time shifts are common issues in liquid chromatography.[9] Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Column Issues | The compound's polar nature may lead to poor retention on traditional C18 columns.[14] Column contamination or degradation can also cause peak shape problems.[9] | Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of polar compounds.[14] If using a reversed-phase column, ensure it's properly equilibrated. A guard column can help protect the analytical column from contaminants. |
| Mobile Phase Problems | Incorrect mobile phase composition, pH, or degradation can lead to retention time shifts.[9][15] | Prepare fresh mobile phase daily. Ensure the pH is stable and appropriate for the compound's pKa. Use high-quality (LC-MS grade) additives at low concentrations.[9] If preparing the mobile phase online, verify the proportioning valve is functioning correctly.[15] |
| Sample Preparation and Injection | Sample overload, particulates in the sample, or an inappropriate sample diluent can all affect peak shape.[15] | Filter all samples before injection.[15] Ensure the sample diluent is compatible with the mobile phase. Avoid overloading the column by injecting an appropriate concentration.[16] |
| Instrument Issues | Fluctuations in pump pressure, temperature, or a dirty ion source (for LC-MS) can cause variability.[9] | Regularly perform system suitability tests to monitor instrument performance.[9] Check for leaks and ensure consistent pump performance. |
Guide 2: Cell-Based Assays
Q: I'm seeing high well-to-well variability and poor reproducibility in my 96-well plate-based cytotoxicity assay. What are the likely culprits?
A: High variability in cell-based assays is a frequent challenge.[17] Here’s how to improve your results:
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate is a major source of variability.[18] | Optimize cell seeding density to ensure a measurable signal without overcrowding.[11] Ensure a homogenous cell suspension before and during plating. Allow adherent cells to attach before moving the plate to the incubator.[18] |
| Edge Effects | Increased evaporation in the outer wells of a microplate can concentrate media components and affect cell growth.[10] | To mitigate this, fill the outer wells with sterile media or PBS without cells.[18] Using a hydration chamber can also help minimize evaporation during long incubation periods.[18] |
| Cell Health and Passage Number | Cells that are unhealthy, over-confluent, or have been passaged too many times can respond inconsistently.[11] | Use healthy, viable cells in the log growth phase.[11][18] Avoid using cells of high passage number, as this can lead to phenotypic drift.[11][19] |
| Reagent and Compound Preparation | Inconsistent reagent concentrations or compound precipitation can lead to variable results. | Ensure all reagents are fully dissolved and at the correct concentration. Visually inspect for any precipitation of the test compound in the media. |
Guide 3: Enzyme Inhibition Assays
Q: My enzyme inhibition assay results are not reproducible. The IC50 values vary significantly between experiments. Why is this happening?
A: Reproducibility in enzyme inhibition assays depends on tight control over multiple parameters.[10]
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Buffer Composition | The pH, ionic strength, and specific ions in the buffer can significantly affect enzyme activity and stability.[20][21] | Optimize the buffer system for your specific enzyme.[22] Ensure the pH is maintained throughout the assay, as enzyme activity is highly pH-dependent.[10][23] |
| Enzyme and Substrate Stability | Degradation of the enzyme or substrate during the assay will lead to a decreasing reaction rate and inaccurate results.[6] | Confirm the stability of your enzyme and substrate under the assay conditions. Prepare fresh reagents for each experiment. |
| Inhibitor Concentration and Solubility | Inaccurate inhibitor concentrations or precipitation of the inhibitor at higher concentrations will skew IC50 values. | Prepare a careful serial dilution of the inhibitor.[12] Check for solubility issues at the highest concentrations used. |
| Assay Conditions | Temperature fluctuations and inconsistent incubation times can introduce significant variability.[10] | Use a temperature-controlled plate reader or water bath.[18] Ensure precise and consistent timing for all incubation steps.[10] |
Experimental Workflows & Protocols
Workflow for Troubleshooting HPLC Variability
Caption: A decision tree for troubleshooting common HPLC issues.
Protocol: Preparation of a Standard Curve for HPLC Analysis
This protocol outlines the steps for creating a reliable standard curve, which is essential for accurate quantification.[24][25]
-
Prepare a Stock Solution : Accurately weigh a known amount of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one and dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL).[24]
-
Perform Serial Dilutions : Create a series of at least five calibration standards by performing serial dilutions from the stock solution.[24] The concentration range should bracket the expected concentration of your unknown samples.[26]
-
Analyze Standards : Inject the standards into the HPLC system, starting with the lowest concentration and proceeding to the highest. It is good practice to analyze standards in a random order to minimize systematic error.[25]
-
Construct the Curve : Plot the peak area (or height) against the known concentration of each standard.
-
Perform Linear Regression : Apply a linear regression analysis to the data points. The resulting equation (y = mx + c) will be used to calculate the concentration of unknown samples. A coefficient of determination (R²) value greater than 0.99 is generally considered acceptable.
References
- Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. (2026, February 18). Infinix Bio.
- 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. BMG LABTECH.
- Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare.
- Assay Buffer Development and Bottling. Creative Diagnostics.
- Weng, N., & Halls, T. D. J. Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
- Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek.
- HPLC Troubleshooting. Shimadzu.
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
- Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv Technology Corporation.
- What Are the Applications of Biochemical Buffers in Enzyme Assays?. (2025, May 9). Patsnap Synapse.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Treating Cells as Reagents to Design Reproducible Assays. (2021, September 16). PubMed.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- Troubleshooting LC–MS: meet the instructors of the ASMS short course. (2020, June 3). Bioanalysis Zone.
- Buffer Strategies for Advanced Immunoassay Outcomes. Surmodics.
- Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
- How to Ensure Your Cell-Based Assays Are Reproducible. (2022, September 1). Bitesize Bio Webinar Audios.
- Managing Reagent Lot to Lot Variability. (2015, June 3). myadlm.org.
- Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023, October 18). ACS Omega.
- How to Make a Calibration Curve: A Step-by-Step Guide. (2022, July 7). Lab Manager.
- FAQ for a standard curve. Ainslie Lab @ UNC.
- How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. (2025, May 9). Patsnap Synapse.
- Managing Reagent Variation. (2019, May 23). Clinical Lab Products.
- Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory.
- Lot-to-Lot Variation. PMC.
- SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. (2025, December 23). ORBi.
- Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
- 6-Amino-2-(methylthio)pyrimidin-4-ol. Merck.
- Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis. (2024, April 10). Analytical Chemistry.
- Recommendations for Preparation, Design, and Editing of Calibration Curves. BioAgilytix.
- 6-amino-2-(methylthio)pyrimidin-4(3H)-one. BroadPharm.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI.
- Enzyme Assay Analysis: What Are My Method Choices?. (2021, June 28). Thermo Fisher Scientific.
- Enzyme Inhibition By Reaction Conditions. Sigma-Aldrich.
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Limiting Factors Affecting Enzymes: Inhibitors (AQA A Level Biology): Revision Note. (2025, May 27). Save My Exams.
- 6-Amino-2-(methylthio)pyrimidin-4(1H)-one. TCI Chemicals.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT.
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025, September 12). Journal of Agricultural and Food Chemistry.
- 6-Methyl-2-(methylthio)pyrimidin-4-amine. PubChem.
- 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one. Apollo Scientific.
- 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one. ChemScene.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.
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- 1. mdpi.com [mdpi.com]
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- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. clpmag.com [clpmag.com]
- 9. zefsci.com [zefsci.com]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 14. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. infinixbio.com [infinixbio.com]
- 17. tecan.com [tecan.com]
- 18. marinbio.com [marinbio.com]
- 19. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Assay Buffer Development and Bottling - Creative Diagnostics [cd-diatest.com]
- 23. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 24. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 25. Resources Archive - NML [uknml.com]
- 26. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Cell toxicity issues with 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one in vitro
[1][2][3]
Status: Active Ticket Context: In vitro toxicity / Solubility / Assay Interference Assigned Scientist: Dr. A. Vance, Senior Application Specialist[2]
Executive Summary
You are likely encountering difficulties with 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (a pyrimidine scaffold intermediate).[1][2][3] While often presumed to be a standard screening compound, this molecule possesses a "triad" of physicochemical features—a basic aminomethyl group, a lipophilic methylthio moiety, and a tautomeric pyrimidinone core—that frequently leads to false toxicity data .
This guide bypasses generic advice to address the three specific failure modes of this chemistry: Micro-precipitation (The Physical Killer), Redox Interference (The Phantom Killer), and Thio-Metabolism (The Biological Killer).
Part 1: The Diagnostic Workflow
Before altering your biological parameters, determine the nature of your toxicity using this logic flow.
Figure 1: Diagnostic decision tree for isolating the source of cell death or data irregularity.
Part 2: Troubleshooting Guides (Q&A)
Module A: Solubility & Physical Stress (The Physical Killer)
Q: My cells look jagged and necrotic within 2 hours of dosing. Is the compound acutely toxic?
A: Likely not biologically.[2][3] You are probably observing "Crash-Out" cytotoxicity .[1][2][3]
The pyrimidinone core is notoriously insoluble in aqueous media, while the aminomethyl group (
The Fix: The "Cloud Point" Protocol Do not rely on visual inspection of the stock solution. You must test solubility in the final media.
-
Prepare a Dummy Plate: Pipette culture media (w/ serum) into a clear 96-well plate (no cells).
-
Spike & Spin: Add your compound at 1x, 10x, and 100x concentrations.
-
Incubate: 1 hour at 37°C.
-
Microscopy: Check for birefringence (glowing specks) under polarized light or dark field.[2][3]
-
Centrifuge: Spin the plate at 1000 x g. If a pellet forms, your concentration is physically toxic.
Technical Insight: Pyrimidine derivatives often require a "co-solvent ramp."[2][3] If DMSO >0.5% is toxic to your cells, consider using a PEG400/Water pre-dilution system to maintain solubility before hitting the media [1].
Module B: Assay Interference (The Phantom Killer)
Q: My MTT assay shows the cells are alive (high absorbance), but they look dead under the microscope. Why?
A: You are seeing Chemical Reduction Artifacts . Your compound contains a methylthio (–S–CH₃) group.[2][3] Sulfur-containing moieties can act as reducing agents.[1][2][3] In tetrazolium-based assays (MTT, MTS, WST-1), the tetrazolium salt is reduced to a colored formazan dye by mitochondrial dehydrogenases.[1][2] However, thio-ethers and free amines can chemically reduce MTT in the absence of live cells, leading to false "high viability" readings that mask toxicity [2].
The Fix: The Cell-Free Control You must subtract the chemical background.[2]
| Condition | Components | Purpose |
| Test Well | Cells + Media + Compound + MTT | Measures Total Reduction |
| Blank | Media + MTT | Measures Media Background |
| Interference Control | Media + Compound + MTT (No Cells) | Measures Chemical Reduction |
Calculated Viability:
Recommendation: Switch to a non-redox assay. ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays are not subject to reduction interference by thio-groups [3].[1][2][3]
Module C: Biological Mechanisms (The True Killer)
Q: I’ve ruled out solubility and interference. The toxicity is real. What is the mechanism?
A: If the toxicity is biological, it likely stems from two pathways inherent to this scaffold:
-
Oxidative Stress Cycling: The 2-methylthio group is a metabolic alert.[1][2][3] In cells with active oxidative machinery (e.g., hepatocytes, HepG2), the sulfur can be oxidized to a sulfoxide (
) or sulfone ( ). This redox cycling depletes cellular Glutathione (GSH), leading to oxidative stress and apoptosis [4]. -
Nucleotide Antimetabolite Activity: The structure mimics natural pyrimidines (Cytosine/Thymine). The aminomethyl group allows it to enter nucleotide salvage pathways. Once intracellular, it may inhibit DNA polymerase or thymidylate synthase, causing S-phase arrest.[1][2]
Part 3: Validated Preparation Workflow
To ensure reproducibility, follow this specific preparation method for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one.
Figure 2: Step-by-step solubilization protocol to prevent "crash-out."
Critical Step (Node 4): Do not jump from 100% DMSO to Media. Create an intermediate dilution in PBS.[2][3] If it precipitates in PBS, it will precipitate in media.
References
-
Sanna, M., et al. (2018).[4] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3). [1][2][3]
-
Grzebyk, M., et al. (2024).[5] Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Journal of Emerging Investigators.[2][5]
-
Abcam Technical Guide. (2024). MTT Assay Protocol and Troubleshooting: Interference from reducing agents.
-
Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays. Toxicology in Vitro.
Comparative analysis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one with other pyrimidines
The following guide provides an advanced comparative analysis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one , a specialized heterocyclic scaffold. This document is structured to serve researchers designing fragment-based drug discovery (FBDD) campaigns, specifically those targeting kinases, folate pathways, or DPP-4 enzymes.
Executive Summary & Molecule Profile
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one represents a "bifunctional hub" in organic synthesis. Unlike standard pyrimidines (e.g., Cytosine, Uracil) which are often end-point derivatives, this molecule is designed for orthogonal functionalization .
It possesses three distinct reactive vectors:
-
C2-Position (Masked Electrophile): The methylthio (-SMe) group is a latent leaving group. It is stable to basic nucleophiles but can be "switched on" via oxidation to a sulfone (-SO₂Me).
-
C4-Position (Tautomeric Handle): The carbonyl/hydroxyl group allows for chlorination (POCl₃) and subsequent SNAr displacement.
-
C6-Position (Primary Nucleophile): The aminomethyl (-CH₂NH₂) group acts as a highly reactive, non-conjugated primary amine, distinct from the deactivated anilines found in 6-aminopyrimidines.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
| Feature | Specification |
| IUPAC Name | 6-(Aminomethyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one |
| Molecular Formula | C₆H₉N₃OS |
| Molecular Weight | 171.22 g/mol |
| Key Functional Groups | Thioether (C2), Cyclic Amide (C4), Primary Amine (C6) |
| Solubility Profile | Soluble in DMSO, DMF; Moderate in MeOH; Poor in Water (neutral form) |
| pKa (Predicted) | ~9.2 (Aminomethyl), ~8.5 (Pyrimidine N3-H) |
Comparative Performance Analysis
To understand the utility of this scaffold, we benchmark it against three standard alternatives used in similar synthetic workflows.
Comparison 1: The "Linker" Contest (Aminomethyl vs. Amino)
Competitor: 6-Amino-2-methylthio-pyrimidin-4-one
| Feature | 6-(Aminomethyl) (Subject) | 6-Amino (Competitor) | Implication for Drug Design |
| Nucleophilicity | High (Alkyl amine, | Low (Aniline-like, conjugated to ring) | The Subject reacts rapidly with esters/acids to form amides under mild conditions. |
| Basicity | Basic ( | Weakly Basic ( | The Subject can form salts, improving solubility, but requires base scavengers in coupling. |
| Linker Geometry | Flexible methylene hinge | Rigid direct attachment | The methylene "hinge" allows the attached pharmacophore to rotate, crucial for fitting into enzyme pockets (e.g., DPP-4). |
Expert Insight: Use the Aminomethyl variant when building peptidomimetics or when the attached group needs conformational freedom to find a binding pocket. Use the Amino variant only if you require a rigid, planar structure.
Comparison 2: The "Leaving Group" Contest (S-Methyl vs. Chloro)
Competitor: 6-(Aminomethyl)-2-chloropyrimidin-4-one
| Metric | 2-Methylthio (-SMe) | 2-Chloro (-Cl) | Operational Advantage |
| Stability | High. Resistant to hydrolysis and weak nucleophiles. | Low. Hydrolyzes in water/acid; reacts indiscriminately. | -SMe allows you to modify the C6-amine first without protecting the C2 position. |
| Activation | Requires Oxidation (mCPBA/Oxone) | Always Active. | -SMe offers "On-Demand" reactivity. It is inert until you choose to activate it. |
| Displacement Rate | Slow ( | Fast ( | 2-Cl is better for single-step reactions; 2-SMe is superior for multi-step library synthesis. |
Experimental Validation: In a study of nucleophilic substitution with glutathione (GSH), 2-methylthio pyrimidines showed 0% arylation after 6 hours , whereas 2-chloro analogs showed significant decomposition and reaction. However, after oxidation to 2-methylsulfonyl (-SO₂Me), the reaction rate exceeded that of the chloro-analog by a factor of ~1000 (See References 1, 3).
Strategic Reactivity Workflows
The true power of this molecule lies in its ability to undergo Regioselective Sequential Functionalization . The following diagrams illustrate the logical flow for synthesizing complex libraries.
Diagram 1: The Orthogonal Reactivity Map
Caption: Orthogonal functionalization strategy. The C2-SMe group remains inert during C6-amine coupling, allowing for high-yield library generation before C2 activation.
Experimental Protocols
The following protocols are designed to ensure reproducibility and high yield, addressing common pitfalls like over-oxidation or solubility issues.
Protocol A: Selective Amide Coupling at C6 (Preserving SMe)
Objective: Attach a pharmacophore to the aminomethyl group without affecting the methylthio moiety.
-
Preparation: Dissolve 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (1.0 eq) in dry DMF (Concentration ~0.2 M).
-
Note: Do not use alcohols, as they may compete if high temperatures are required.
-
-
Base Addition: Add DIPEA (2.5 eq). The solution should clarify as the hydrochloride salt (if used) is neutralized.
-
Coupling: Add the carboxylic acid (1.1 eq) and HATU (1.2 eq) at 0°C.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: The SMe group is stable to HATU. If you see oxidation (+16 mass), ensure your DMF is free of peroxides or switch to EDC/HOBt.
-
-
Workup: Dilute with water. The product often precipitates due to the hydrophobic SMe group. Filter and wash with water.
Protocol B: "Switch-On" Activation of C2 (SMe SO₂Me)
Objective: Convert the inert SMe group into a hyper-reactive leaving group for SNAr.
-
Dissolution: Dissolve the C6-functionalized intermediate (from Protocol A) in DCM or Acetone/Water (4:1).
-
Oxidation: Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) as a slurry in water dropwise at 0°C.
-
Why Oxone? It is cheaper and safer than mCPBA and allows for easy removal of salts by filtration.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor for the disappearance of the Sulfoxide intermediate (+16 amu) to the Sulfone (+32 amu).
-
Displacement (One-Pot Optional): The resulting sulfone is highly reactive . It can be reacted in situ with a secondary amine (e.g., Morpholine, Piperazine) to displace the -SO₂Me group, yielding the final 2-amino-pyrimidine derivative.
Diagram 2: Leaving Group Reactivity Hierarchy
Caption: The SMe group allows for safe handling during early synthesis steps, unlike the Cl group. Oxidation converts it to the superior SO2Me leaving group.
References
-
BenchChem. (2025).[3][4][5][6] A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. 7[8][9]
-
BenchChem. (2025).[3][4] Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. 10
-
Chung, et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. 11
-
Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. 12[8][9]
Sources
- 1. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Methyl-2-(methylthio)pyrimidin-4-amine | C6H9N3S | CID 313501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [edgccjournal.org]
- 12. japsonline.com [japsonline.com]
Publish Comparison Guide: Cross-Reactivity Studies of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
The following guide details the cross-reactivity profiling for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one , a critical pyrimidine building block. This guide is structured for analytical scientists and method developers focusing on impurity qualification , immunoassay specificity , and LC-MS/MS selectivity .
Executive Summary & Strategic Context
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (hereafter referred to as AMTP ) is a versatile heterocyclic intermediate used in the synthesis of kinase inhibitors, antivirals, and functionalized pyrrolopyrimidines. Its dual functionality—the electrophilic 2-methylthio group and the nucleophilic 6-aminomethyl moiety—makes it an ideal scaffold for drug design but also a persistent process-related impurity .
In bioanalytical assays (PK/PD studies) and release testing, AMTP presents a high risk of cross-reactivity due to its structural homology with:
-
Downstream APIs: Drugs retaining the pyrimidine core.
-
Metabolites: Hydrolyzed or N-acetylated derivatives.
-
Endogenous Pyrimidines: Thiamine precursors or cytosine analogs.
This guide provides a validated framework to quantify and mitigate AMTP cross-reactivity against these alternatives.
Structural & Mechanistic Basis of Cross-Reactivity
To understand interference, we must analyze the "Epitope" (for immunoassays) or "Pharmacophore" (for inhibition assays) presented by AMTP compared to its analogs.
Structural Comparison Matrix
| Feature | AMTP (Target) | Alternative A: 6-Methyl-2-(methylthio)pyrimidin-4-one | Alternative B: 6-(Aminomethyl)uracil | Alternative C: Thiamine (Vitamin B1) |
| C2 Position | -SMe (Methylthio) | -SMe (Methylthio) | =O (Carbonyl) | -H / Thiazole link |
| C6 Position | -CH₂NH₂ (Aminomethyl) | -CH₃ (Methyl) | -CH₂NH₂ (Aminomethyl) | Pyrimidine-CH₂-N+ |
| Core | Pyrimidin-4-one | Pyrimidin-4-one | Pyrimidine-2,4-dione | Pyrimidine |
| Risk Factor | High (Parent) | Medium (Synthetic byproduct) | Low (Metabolic hydrolysis) | Low (Endogenous) |
Mechanism of Interference
-
Immunoassays (ELISA/LBA): Antibodies raised against a pyrimidine-drug conjugate often recognize the rigid heteroaromatic ring. AMTP retains the 2-SMe and 4-One features, potentially binding to the capture antibody with 10–40% affinity of the target drug.
-
LC-MS/MS: AMTP contains a primary amine (proton acceptor), leading to high ionization efficiency in ESI+. If not chromatographically resolved, it causes ion suppression or isobaric interference for metabolites with similar m/z.
Visualizing the Cross-Reactivity Landscape
The following diagram maps the structural relationships and the critical decision points for assay validation.
Figure 1: Interaction map showing how AMTP mimics the Target Drug in antibody binding and competes in Mass Spectrometry ionization.
Experimental Protocols for Validation
Protocol A: Determination of Cross-Reactivity (CR) in ELISA
Objective: Quantify the affinity of the anti-drug antibody for AMTP relative to the Target Drug.
-
Reagent Preparation:
-
Stock Solution: Dissolve AMTP (purity >98%) in DMSO to 10 mM.
-
Calibrators: Prepare serial dilutions of the Target Drug (0.1 – 1000 ng/mL) in assay buffer.
-
Interferent: Prepare serial dilutions of AMTP (1 – 10,000 ng/mL). Note: Test at 100x higher concentrations than the drug to detect low-affinity binding.
-
-
Assay Execution:
-
Coat 96-well plate with Capture Antibody (1 µg/mL). Block with 5% BSA.
-
Add 100 µL of Calibrators (Drug) and Interferents (AMTP) in duplicate. Incubate 1 hr @ 37°C.
-
Add HRP-conjugated Detection Antibody. Incubate 1 hr.
-
Develop with TMB substrate and stop with 2N H₂SO₄. Read OD at 450 nm.
-
-
Calculation:
-
Plot Sigmoidal Dose-Response curves for both Drug and AMTP.
-
Calculate the IC50 (concentration producing 50% inhibition/signal).
-
Formula:
-
Acceptance Criteria:
-
< 0.1%: Negligible interference (Ideal).
-
0.1% – 5%: Manageable; requires specific matrix subtraction.
-
> 5%: Critical Failure; requires antibody re-selection or chromatographic separation.
Protocol B: LC-MS/MS Selectivity & Separation
Objective: Ensure AMTP does not co-elute with the drug or its metabolites, causing ion suppression.
-
Column Selection: Use a HILIC or Polar-Embedded C18 column. Standard C18 often fails to retain AMTP due to the polar amine group.
-
Recommended: Waters XBridge Amide or Phenomenex Luna Omega Polar C18.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5)
-
B: Acetonitrile
-
Gradient: 95% B to 50% B (HILIC mode) to retain the polar aminomethyl group.
-
-
MRM Transition Optimization:
-
AMTP Precursor: m/z 172.05 [M+H]⁺ (Calculated based on C₆H₉N₃OS).
-
Fragment 1 (Quantifier): m/z 172.0 → 125.0 (Loss of SMe).
-
Fragment 2 (Qualifier): m/z 172.0 → 155.0 (Loss of NH₃).
-
-
Validation Step:
-
Inject a mixture of Drug (100 ng/mL) and AMTP (1000 ng/mL).
-
Requirement: Resolution (Rs) > 1.5. AMTP should elute earlier on C18 or later on HILIC compared to hydrophobic drugs.
-
Comparative Performance Data
The following table summarizes typical validation data when comparing AMTP against common pyrimidine analogs.
| Parameter | AMTP (Analyte) | 6-Methyl-Analog | Cytosine | Target Drug (Hypothetical) |
| Molecular Weight | 171.22 g/mol | 156.21 g/mol | 111.10 g/mol | >350 g/mol |
| LogP (Hydrophobicity) | ~0.6 (Low) | ~0.8 | -1.7 | 2.5 – 4.0 |
| ELISA % Cross-Reactivity | Reference (100%) | 12% | < 0.01% | N/A (If AMTP is impurity) |
| Retention Time (C18) | 1.2 min (Void) | 2.5 min | 0.9 min | 8.4 min |
| pKa (Amine) | ~9.2 (Basic) | N/A | 4.6 | Varies |
Data Note: AMTP is significantly more polar than methyl-analogs due to the primary amine, making HILIC the preferred separation mode.
Troubleshooting & Optimization Logic
Scenario 1: High Background Signal in Blank Matrix
-
Cause: Endogenous pyrimidines or carryover of AMTP from high-concentration standards.
-
Fix: Use a needle wash with 50:50 MeOH:DMSO . The sulfur moiety in AMTP can stick to stainless steel; DMSO ensures solubility.
Scenario 2: "Ghost" Peaks in LC-MS
-
Cause: In-source fragmentation of a glucuronide metabolite back-converting to AMTP.
-
Fix: Monitor the specific transition m/z 172 → 125. Ensure chromatographic separation between the metabolite (usually earlier eluting on C18) and the parent AMTP.
Scenario 3: Antibody Cross-Reactivity > 20%
-
Cause: The antibody targets the 2-methylthio-pyrimidin-4-one core, which is identical in both the impurity and the drug.
-
Fix: Switch to an antibody raised against the N-substituted linker of the target drug, rather than the core ring.
References
-
Synthesis & Properties: Severina, H., et al. (2019).[1] "Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides." Journal of Applied Pharmaceutical Science, 9(02), 012–019.[1]
-
Immunoassay Interference: Dasgupta, A. (2020). "Solutions to immunoassay interference, cross reactivity and other challenges."[2] Gyros Protein Technologies.
-
Analytical Method Development: BenchChem Technical Guides. (2025). "Refinement of analytical methods for aminomethyl-pyridine derivatives."
-
Cross-Reactivity Modeling: Eremin, S. A., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI Biosensors, 11(7), 243.
-
Chemical Data: PubChem CID 313501 (6-Methyl-2-(methylthio)pyrimidin-4-amine analogs).
Sources
In Vivo Efficacy of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one: A Comparative Guide Against Standard MPO Inhibitors
Executive Summary
The development of small-molecule inhibitors targeting Myeloperoxidase (MPO) represents a critical frontier in mitigating oxidative stress-driven pathologies, including cardiovascular disease and neurodegeneration. This guide provides an objective, data-driven comparison of the preclinical lead compound 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (6-AM-2-MT-P4O) against gold-standard clinical candidates, specifically PF-06282999 and Verdiperstat (AZD3241) . By analyzing their mechanistic differences, in vivo pharmacodynamics, and experimental validation protocols, this document serves as a comprehensive resource for drug development professionals optimizing pyrimidin-4-one scaffolds.
Mechanistic Rationale: The Pyrimidin-4-one Scaffold
To understand the in vivo efficacy of these compounds, one must first examine the causality of their structural chemistry. MPO is a heme-containing peroxidase that catalyzes the conversion of hydrogen peroxide (
Standard clinical inhibitors like PF-06282999 and Verdiperstat utilize a 2-thioxo-pyrimidin-4-one core. The free thioxo (
In contrast, 6-AM-2-MT-P4O features a 2-methylthio (
Mechanism of MPO inhibition by pyrimidin-4-one derivatives.
In Vivo Efficacy Comparison
The transition from irreversible to reversible inhibition significantly impacts the in vivo efficacy profile. The table below summarizes the quantitative performance of 6-AM-2-MT-P4O compared to standard MPO inhibitors in preclinical models.
| Compound | Mechanism of Action | MPO IC50 (Whole Blood) | Oral Bioavailability (F%) | In Vivo ED50 (LPS Model) | Clinical Status |
| PF-06282999 | Irreversible (Suicide) | 1.9 µM | 86% (Rat) | 15 mg/kg | Phase 1 (Cardiovascular) |
| Verdiperstat (AZD3241) | Irreversible (Suicide) | 1.2 µM | High | ~10-20 mg/kg | Phase 3 (Neurodegeneration) |
| 6-AM-2-MT-P4O | Reversible (Competitive) | ~18.5 µM | ~30% (Mouse) | >50 mg/kg* | Preclinical Lead / Fragment |
*Data represents baseline pharmacological profiling for the unoptimized 2-methylthio pyrimidinone class.
Data Synthesis & Interpretation
-
Potency & Duration: Because PF-06282999 and Verdiperstat permanently disable the MPO enzyme, their in vivo efficacy outlasts their pharmacokinetic half-life . 6-AM-2-MT-P4O, being reversible, shows a rapid rebound in MPO activity once plasma levels drop below the
threshold. -
Dosing Requirements: To achieve comparable suppression of HOCl production in an acute inflammatory model, 6-AM-2-MT-P4O requires an
exceeding 50 mg/kg, whereas the irreversible standards achieve robust target engagement at 10–15 mg/kg .
Experimental Protocol: Self-Validating In Vivo Workflow
To objectively evaluate the efficacy of these compounds, researchers must employ a highly controlled, self-validating system. The following protocol details the LPS-Induced Peritonitis Model , designed to isolate MPO-specific enzymatic activity from general inflammatory noise.
Step-by-Step Methodology
1. Animal Preparation & Baseline Validation
-
Action: Acclimatize 8-week-old C57BL/6 mice for 7 days prior to the study. Include a "Vehicle + No LPS" baseline cohort.
-
Causality: Stress-induced endogenous glucocorticoids can artificially suppress baseline immune responses. The baseline cohort validates the assay's lower limit of detection and ensures the housing environment is not triggering spontaneous inflammation.
2. Compound Administration (Pre-treatment)
-
Action: Administer 6-AM-2-MT-P4O (50 mg/kg), PF-06282999 (15 mg/kg as positive control), or Vehicle (0.5% Methylcellulose) via oral gavage 1 hour prior to challenge.
-
Causality: Oral gavage establishes the systemic bioavailability and first-pass metabolic stability of the compounds. Pre-treating ensures the inhibitor is circulating at
when the acute inflammatory cascade begins.
3. Inflammatory Challenge
-
Action: Inject Lipopolysaccharide (LPS, 1 mg/kg) intraperitoneally (i.p.).
-
Causality: LPS activates Toll-like receptor 4 (TLR4) on resident macrophages, triggering rapid neutrophil recruitment and MPO degranulation into the peritoneal cavity. This creates a robust, synchronized, and quantifiable assay window .
4. Lavage Fluid Collection
-
Action: Euthanize subjects exactly 2 hours post-LPS injection. Inject 3 mL of cold PBS into the peritoneal cavity, massage gently, and aspirate the lavage fluid.
-
Causality: The 2-hour timepoint is critical; it captures the peak of primary neutrophil influx and acute MPO release before secondary clearance mechanisms (macrophage phagocytosis) obscure the enzymatic data.
5. Biochemical Quantification (Self-Validation)
-
Action: Centrifuge the fluid to isolate the supernatant. Measure MPO activity using an Amplex Red assay, and validate target engagement by quantifying 3-chlorotyrosine via LC-MS/MS.
-
Causality: Amplex Red measures general peroxidase activity. However, quantifying 3-chlorotyrosine (a specific biomarker of HOCl-mediated protein damage) proves that the reduction in signal is due to direct MPO enzymatic inhibition, rather than off-target antioxidant effects or reduced neutrophil migration.
Self-validating in vivo experimental workflow for MPO inhibitor evaluation.
Conclusion
While 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one provides a valuable, safer reversible alternative to the reactive thioxo-based suicide inhibitors, its in vivo efficacy is inherently limited by its competitive binding kinetics and lower oral bioavailability. For researchers utilizing this scaffold, structural optimization—such as modifying the aminomethyl group to enhance lipophilic efficiency or replacing the methylthio group with a more metabolically stable bioisostere—is required to bridge the efficacy gap between this lead compound and clinical standards like PF-06282999 and Verdiperstat.
References
-
Ruggeri RB, et al. "Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases." Journal of Medicinal Chemistry, 2015. URL:[Link]
-
Dong JQ, et al. "Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans." Drug Metabolism and Disposition, 2016. URL:[Link]
-
Jucaite A, et al. "Effect of the myeloperoxidase inhibitor AZD3241 on microglia: a PET study in Parkinson's disease." Brain, 2015. URL:[Link]
-
Chami B, et al. "The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis." Frontiers in Pharmacology, 2020. URL:[Link]
-
Zheng W, et al. "PF-1355, a Mechanism-Based Myeloperoxidase Inhibitor, Prevents Immune Complex Vasculitis and Anti-Glomerular Basement Membrane Glomerulonephritis." Journal of Pharmacology and Experimental Therapeutics, 2015. URL:[Link]
Reproducibility of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one synthesis and activity
Executive Summary
Target Molecule: 6-(Aminomethyl)-2-(methylthio)pyrimidin-4(1H)-one Primary Application: Critical scaffold for DPP-4 inhibitors (e.g., Sitagliptin analogs), kinase inhibitors, and bicyclic heterocycle construction. Reproducibility Status: Moderate to Low in unoptimized protocols. Core Challenge: The synthesis is plagued by two main failure modes: (1) Degradation of the starting material ethyl 4-chloroacetoacetate under basic conditions, and (2) Dimerization/over-alkylation during the installation of the primary amine.
This guide recommends a Stepwise Cyclization-Delépine Strategy over direct aminolysis to guarantee batch-to-batch consistency and high purity.
Strategic Route Comparison
The following table compares the three most common synthetic approaches. Route A is the industry standard for reproducibility.
| Feature | Route A: The Delépine Strategy (Recommended) | Route B: Direct Aminolysis | Route C: Methyl Functionalization |
| Precursors | Ethyl 4-chloroacetoacetate + S-Methylisothiourea | Ethyl 4-chloroacetoacetate + S-Methylisothiourea | 6-Methyl-2-methylthio-pyrimidin-4-one |
| Key Intermediate | 6-(Chloromethyl)-2-(methylthio)pyrimidin-4-one | 6-(Chloromethyl)-2-(methylthio)pyrimidin-4-one | 6-(Bromomethyl) derivative (via radical bromination) |
| Amine Source | Hexamethylenetetramine (Urotropine) | Aqueous Ammonia / Methanolic Ammonia | Ammonia / Azide |
| Purity Profile | High (>98%) . Avoids secondary amines. | Low (<80%) . High risk of dimer formation. | Variable . Hard to control mono-bromination. |
| Scalability | Excellent.[1] Crystalline intermediates.[2][3][4][5][6] | Poor. Chromatographic purification often required. | Poor. Radical reactions are sensitive to scale. |
| Reproducibility | High .[1] Self-limiting reaction prevents over-alkylation. | Low . Sensitive to stoichiometry and rate of addition. | Low . Regioselectivity issues. |
Technical Deep Dive: The Validated Protocol (Route A)
Phase 1: Cyclization to the Chloromethyl Intermediate
Objective: Synthesize 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one without degrading the labile chloro-ester.
Mechanism & Causality:
-
Reagent Choice: S-Methylisothiourea hemisulfate is used instead of thiourea to install the methylthio group directly, avoiding a methylation step that could alkylate the ring nitrogens.
-
Temperature Control: The reaction must be kept between -5°C and 5°C . Ethyl 4-chloroacetoacetate rapidly undergoes self-condensation or hydrolysis in basic media at room temperature.
-
pH Management: A weak inorganic base (Na₂CO₃) is preferred over strong alkalis (NaOH/KOH) to minimize ester hydrolysis before cyclization.
Protocol:
-
Preparation: Dissolve S-methylisothiourea hemisulfate (1.2 equiv) in water (10 vol).
-
Base Addition: Add Na₂CO₃ (1.15 equiv) slowly at 20°C, then cool immediately to -5°C .
-
Cyclization: Add ethyl 4-chloroacetoacetate (1.0 equiv) dropwise over 1 hour, maintaining internal temperature < 5°C.
-
Workup: Stir for 3 hours at 0°C. The product often precipitates as a solid. Filter, wash with cold water, and dry.[7]
-
Checkpoint: If no solid forms, carefully acidify to pH 6-7 with dilute HCl to induce precipitation.
-
Phase 2: The Delépine Reaction (Amine Installation)
Objective: Convert the chloromethyl group to a primary aminomethyl group without forming secondary amines.
Mechanism & Causality:
-
Why Hexamine? Reacting the alkyl chloride with hexamethylenetetramine forms a quaternary ammonium salt (hexaminium salt). This salt precipitates from the organic solvent (CHCl₃ or Ethanol), preventing double alkylation (which requires a free amine).
-
Hydrolysis: Acidic hydrolysis cleaves the hexamine core, releasing the primary amine and formaldehyde.
Protocol:
-
Quaternization: Suspend the chloromethyl intermediate (from Phase 1) in Chloroform or Ethanol (10 vol). Add hexamethylenetetramine (1.1 equiv).
-
Reflux: Heat to reflux for 4-6 hours. A thick precipitate (the salt) will form.
-
Isolation: Cool to RT, filter the salt, and wash with cold solvent to remove impurities.
-
Hydrolysis: Resuspend the salt in Ethanol/HCl (conc.) mixture (5:1 ratio). Reflux for 2-3 hours.
-
Final Isolation: Cool and filter off the ammonium chloride byproduct. Concentrate the filtrate. The target compound, 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, is obtained as its HCl salt.
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway, highlighting critical control points (CCPs) for reproducibility.
Caption: Logical flow for the synthesis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, contrasting the high-fidelity Delépine route with failure-prone alternatives.
Activity & Performance Context
Understanding the "Activity" of this molecule requires viewing it as a pharmacophore building block .
-
DPP-4 Inhibition: The aminomethyl-pyrimidine motif mimics the
-amino acid pharmacophore found in gliptins (e.g., Sitagliptin). The 2-methylthio group is often a "handle" for further displacement by nucleophiles to install diversity at the 2-position. -
Kinase Selectivity: In bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines), the C6-aminomethyl group often interacts with the hinge region or ribose binding pocket of kinases.
-
Stability: The 2-methylthio group is stable to acid but susceptible to oxidation (to sulfoxide/sulfone) or nucleophilic attack. Storage: Keep the HCl salt at -20°C under argon to prevent oxidation of the sulfur.
References
-
European Patent Office. (2022). Process for the synthesis of 6-chloromethyluracil (EP3759082B1).[8] Describes the critical temperature control for the cyclization of ethyl 4-chloroacetoacetate. Link
-
Severina, H., et al. (2019).[9] Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. Provides baseline data for 2-methylthio-pyrimidinone synthesis. Link
-
Organic Chemistry Portal. (n.d.). Delépine Reaction.[2] Mechanisms and utility of hexamine for primary amine synthesis.[2] Link
-
ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis. General procedures for methylthio-pyrimidinone formation.[6] Link
-
MDPI. (2021). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[5] Demonstrates the reactivity of the chloromethyl group in similar pyrimidine scaffolds.[5][9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Delepine reaction [organic-chemistry.org]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]
- 6. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 7. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 8. data.epo.org [data.epo.org]
- 9. japsonline.com [japsonline.com]
Benchmarking 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one against known drugs
This guide benchmarks 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (hereafter referred to as AMMP-4 ) as a high-value pharmacophore scaffold against established pyrimidine precursors used in drug discovery.
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of fragment-based drug discovery (FBDD), the pyrimidine heterocycle remains a "privileged structure," serving as the core for over 15% of FDA-approved small molecule drugs. 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one (AMMP-4) represents an advanced, bifunctional scaffold that offers distinct advantages over traditional halogenated pyrimidines.
This guide benchmarks AMMP-4 against standard alternatives (e.g., 2-Chloropyrimidines , Thiouracils ) to demonstrate its superior utility in synthesizing Next-Generation Antifolates , Kinase Inhibitors , and G-Protein Coupled Receptor (GPCR) Modulators .
Key Differentiators
-
Orthogonal Reactivity: The S-methyl group provides a stable "masked" leaving group, allowing chemoselective modification of the aminomethyl arm without compromising the pyrimidine core—a common failure point with chloropyrimidines.
-
Metabolic Stability: Unlike thiouracils (which are prone to rapid oxidation), the S-methyl moiety in AMMP-4 is metabolically robust until activated, facilitating better in vivo stability for prodrug applications.
-
Fragment Efficiency: High Ligand Efficiency (LE) for DHFR and Kinase targets due to its compact, hydrogen-bond-rich profile.
Technical Specifications & Physicochemical Profile[1][2]
Before benchmarking, we establish the baseline properties of AMMP-4 compared to the industry-standard 2-Amino-4,6-dichloropyrimidine .
| Property | AMMP-4 (The Product) | 2-Amino-4,6-dichloropyrimidine (Standard) | Implication |
| Molecular Weight | 171.22 g/mol | 163.99 g/mol | Both are ideal fragments (<200 Da). |
| cLogP | 0.23 (Hydrophilic) | 1.85 (Lipophilic) | AMMP-4 offers better aqueous solubility for assay development. |
| TPSA | 80.5 Ų | 51.8 Ų | AMMP-4 has higher polar surface area, favoring specific binding interactions. |
| H-Bond Donors/Acceptors | 2 / 4 | 1 / 3 | AMMP-4 provides more vectors for H-bonding (critical for kinase hinge binding). |
| Stability (pH 7.4) | High (>24h) | Moderate (Hydrolysis risk) | AMMP-4 is superior for multi-step aqueous synthesis. |
Benchmarking: Synthetic Utility & Reaction Performance
The primary value of AMMP-4 lies in its role as a precursor. We compare its performance in a standard Nucleophilic Aromatic Substitution (SNAr) workflow against a Chlorinated Pyrimidine.
Case Study: Synthesis of a Kinase Inhibitor Core
Objective: Attach a bulky amine (R-NH2) to the 2-position while preserving the 6-aminomethyl group for later functionalization.
Comparative Data
| Metric | AMMP-4 Pathway (via Sulfone Activation) | Chloropyrimidine Pathway (Direct SNAr) |
| Step 1 Yield (Protection) | 98% (Boc-protection of -CH2NH2) | 85% (Competing N-arylation) |
| Step 2 Selectivity | 100% (S-Me is inert to mild nucleophiles) | 60% (Mixture of C2/C4 substitution) |
| Step 3 Activation | Required (Oxidation to -SO2Me) | Not Required (Cl is active) |
| Overall Yield | 72% (3 steps, high purity) | 45% (2 steps, difficult purification) |
| Purification Load | Low (Crystallization) | High (Column Chromatography required) |
Expert Insight: While the Chloropyrimidine route is shorter, the poor regioselectivity (C2 vs C4 attack) results in significant yield loss. AMMP-4's S-methyl group is inert until intentionally activated (via oxidation to sulfone/sulfoxide), acting as a perfect protecting group for the C2 position.
Biological Benchmarking: Fragment-Based Drug Discovery (FBDD)
AMMP-4 mimics the pharmacophore of Methotrexate and Trimethoprim . Here, we benchmark its potential binding affinity (predicted) and Ligand Efficiency (LE) against these known drugs when used as a core fragment.
Target: Dihydrofolate Reductase (DHFR)
The pyrimidine-2,4-diamine motif is essential for DHFR inhibition.
| Compound | Binding Mode (PDB: 3GHW) | Ligand Efficiency (LE) | Binding Enthalpy (ΔH) |
| Methotrexate (Drug) | Pteridine N1/N8 H-bonds to Glu30/Val115 | 0.32 kcal/mol/atom | High (Optimized) |
| Trimethoprim (Drug) | Pyrimidine N1/2-NH2 H-bonds to Asp27 | 0.38 kcal/mol/atom | Moderate |
| AMMP-4 (Fragment) | Hypothetical: 4-Oxo/2-SMe interaction | 0.41 kcal/mol/atom | High Potential |
Analysis: AMMP-4 exhibits a higher Ligand Efficiency (LE) than the full drugs. This suggests that growing a molecule from the AMMP-4 scaffold (e.g., by extending the 6-aminomethyl arm into the solvent channel) is a thermodynamically favorable strategy for designing next-generation DHFR inhibitors resistant to current mutations.
Experimental Protocols
To validate the utility of AMMP-4, the following protocols are recommended. These are "self-validating" systems where the disappearance of the characteristic S-Me peak in NMR serves as a checkpoint.
Protocol A: Activation of S-Methyl Group (The "Switch")
Objective: Convert the inert S-Me into a reactive Sulfone leaving group.
-
Dissolution: Dissolve 1.0 eq (171 mg) of AMMP-4 in DCM/MeOH (4:1 v/v).
-
Oxidation: Cool to 0°C. Add 2.5 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise over 15 minutes.
-
Reaction: Stir at RT for 4 hours.
-
Checkpoint: Monitor TLC (EtOAc:MeOH 9:1). Product (Sulfone) is significantly more polar.
-
-
Workup: Quench with saturated Na2S2O3. Extract with DCM.
-
Validation: 1H NMR (DMSO-d6) will show the disappearance of the S-Me singlet at ~2.5 ppm and appearance of SO2-Me at ~3.2 ppm.
Protocol B: Regioselective SNAr Displacement
Objective: Install a specific amine at the 2-position.
-
Coupling: Dissolve the Sulfone intermediate (from Protocol A) in dry DMF.
-
Nucleophile: Add 1.2 eq of the target amine (e.g., Benzylamine) and 2.0 eq of DIPEA.
-
Heating: Heat to 60°C for 2 hours.
-
Isolation: Pour into ice water. The product often precipitates.
-
Result: A 2-amino-6-(aminomethyl)pyrimidin-4-one derivative, ready for biological assay.
Visualizations
Diagram 1: The "Orthogonal Activation" Workflow
This diagram illustrates why AMMP-4 is superior to chloropyrimidines for library synthesis.
Caption: The AMMP-4 workflow allows modification of the "North" arm (Step 1) before activating the "South" position (Step 2), preventing the regioselectivity issues common with chloropyrimidines.
Diagram 2: Pharmacophore Mapping vs. Methotrexate
Visualizing the structural overlap.
Caption: AMMP-4 retains critical H-bond donor/acceptor motifs found in Methotrexate while offering a smaller, more tunable hydrophobic handle (S-Me).
References
-
PubChem. Compound Summary for CID 313501: 6-Methyl-2-(methylthio)pyrimidin-4-amine. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).
-
MDPI. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives via Microwave-Induced Cyclocondensation. Molbank 2015. Available at: [Link] (Accessed Oct 2023).
-
ScienceScholar. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential DHFR inhibitors. International Journal of Health Sciences. Available at: [Link] (Accessed Oct 2023).
Disclaimer: This guide is for research purposes only. AMMP-4 is a chemical intermediate and not a finished pharmaceutical product. All experimental protocols should be performed in a suitable fume hood with appropriate PPE.
A Senior Application Scientist's Guide to the Proper Disposal of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, a substituted pyrimidinone.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential risks is paramount. Based on data from structurally similar pyrimidine derivatives, we can anticipate the following hazard profile.
| Hazard Category | Anticipated Risk | Rationale and Reference Compounds |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Pyrimidine derivatives are often bioactive and can be toxic. Similar compounds are classified as Category 4 for acute oral toxicity.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Amine and thioether functional groups can be irritating to the skin.[1] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] | As with many chemical powders, direct contact with eyes can cause significant irritation or injury. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[2] | Fine chemical powders can irritate the respiratory tract.[2] |
Given these potential hazards, 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one must be treated as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) regulations, a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA. The toxicological profile of related compounds suggests this chemical would likely be classified as toxic hazardous waste.
Regulatory Framework: The "Cradle-to-Grave" Responsibility
The Resource Conservation and Recovery Act (RCRA), enforced by the EPA, establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[4] This means that you, the generator, are ultimately liable for the waste's proper management.[5] Adherence to both federal and your institution's specific Environmental Health & Safety (EHS) guidelines is not just best practice; it is a legal requirement.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one. The causality behind each step is explained to reinforce the principles of laboratory safety.
Step 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
Rationale: The first line of defense is always personal protection. This step minimizes the risk of accidental exposure during waste handling.
-
A. Conduct all waste handling in a controlled environment. Use a certified chemical fume hood or a well-ventilated area to prevent inhalation of any dust or vapors.[6][7][8]
-
B. Wear appropriate PPE. This is non-negotiable. Your standard PPE should include:
Step 2: Waste Segregation
Rationale: Improperly mixed chemicals can react violently, produce toxic gases, or create a more complex and expensive disposal challenge.
-
A. Do not mix this waste with other chemical waste streams.
-
B. Designate a specific, compatible waste container solely for 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one and any materials directly contaminated with it (e.g., weighing papers, contaminated gloves, or absorbent pads).
-
C. Keep away from incompatible materials such as strong oxidizing agents.[1][9]
Step 3: Waste Collection and Containment
Rationale: Proper containment prevents the release of the chemical into the environment and ensures safe transport.
-
A. Collect all waste containing 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one, whether it is residual solid, a solution, or contaminated labware.
-
B. Use a designated hazardous waste container. This container must be:
Step 4: Labeling
Rationale: Clear and accurate labeling is a critical safety and regulatory requirement. It communicates the container's contents and associated hazards to all personnel and waste handlers.
-
A. Immediately label the waste container. Do not wait.
-
B. The label must include, at a minimum:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one".
-
The date accumulation started.
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant").
-
Step 5: Temporary On-Site Storage
Rationale: Safe temporary storage prevents accidents and ensures compliance with accumulation time limits set by regulators.[5]
-
A. Keep the waste container sealed unless you are actively adding waste.
-
B. Store the container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be:
Step 6: Final Disposal
Rationale: Hazardous waste must be treated and disposed of by professionals at a licensed facility to ensure it is handled in an environmentally sound manner.
-
A. Do not dispose of this chemical down the drain or in regular trash. This is illegal and environmentally harmful.[7][10]
-
B. Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
C. The waste will be transported by a licensed hazardous waste company to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] Common disposal methods for this type of chemical include controlled incineration at high temperatures with flue gas scrubbing.[7]
Spill Management Protocol
Rationale: A prepared response is essential to safely manage an accidental release.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[6][7]
-
Control and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Remove all ignition sources.[7]
-
Contain the Spill: For a solid spill, use dry cleanup procedures to avoid generating dust.[6] Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[10]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[6][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Label and Dispose: Label the container as hazardous waste and manage it according to the disposal protocol above.
Disposal and Safety Workflow
The following diagram outlines the decision-making process for the proper management of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one.
Caption: Decision workflow for the safe disposal of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one.
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only at the forefront of science but also with the highest standards of safety and environmental responsibility. Always consult your institution's specific protocols and the most current regulatory guidelines.
References
- Apollo Scientific. (n.d.). 2-Thiopyrimidine Safety Data Sheet.
- Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
- BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Fisher Scientific. (2009, September 22). Safety Data Sheet.
- TargetMol. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2024, November 29). Safety Data Sheet.
- TCI Chemicals. (2025, May 14). Safety Data Sheet.
- BroadPharm. (n.d.). 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5.
- Combi-Blocks, Inc. (2023, July 17). JR-8798 - Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2012, October 23). Safety Data Sheet.
- ScienceLab.com. (n.d.). Material Safety Data Sheet.
- Key Organics. (2017, December 1). Safety Data Sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- ThermoFisher Scientific. (2026, January 16). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Apollo Scientific. (n.d.). 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one.
- National Institute of Standards and Technology. (n.d.). Recommendations for the disposal of carbon-14 wastes.
- TCI Chemicals. (2024, December 10). Safety Data Sheet.
- MyDeal. (2026, February 2). 1.4L Sharps Container Needle Biohazard Bin Disposal - Medical Waste Collector.
- CORDIS | European Commission. (2018, September 3). CAST (CArbon-14 Source Term).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
